molecular formula C6H8F2N2 B2734691 5-(difluoromethyl)-1-ethyl-1H-pyrazole CAS No. 1856063-23-4

5-(difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2734691
CAS No.: 1856063-23-4
M. Wt: 146.141
InChI Key: DBMNGZCHECDEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(difluoromethyl)-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8F2N2 and its molecular weight is 146.141. The purity is usually 95%.
BenchChem offers high-quality 5-(difluoromethyl)-1-ethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(difluoromethyl)-1-ethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-2-10-5(6(7)8)3-4-9-10/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNGZCHECDEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(difluoromethyl)-1-ethyl-1H-pyrazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 5-(difluoromethyl)-1-ethyl-1H-pyrazole , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical research.

Executive Summary

5-(Difluoromethyl)-1-ethyl-1H-pyrazole is a structural isomer of the widely utilized 3-(difluoromethyl)pyrazole scaffold, a pharmacophore central to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Fluxapyroxad, Bixafen) and various kinase inhibitors.[1][2]

While the 3-(difluoromethyl) isomer is the industrial standard, the 5-(difluoromethyl) isomer represents a critical "scaffold hop" for Structure-Activity Relationship (SAR) studies.[1] It is often generated as a regioisomeric byproduct during synthesis but has gained attention for its distinct steric profile and lipophilicity, offering a unique vector for optimizing metabolic stability and binding affinity in drug discovery.[2]

Chemical Identity & Profile[1][2][3][4][5][6]

PropertyDetail
Chemical Name 5-(Difluoromethyl)-1-ethyl-1H-pyrazole
CAS Number Not widely listed as a commodity.[1] (See Note 1)
Molecular Formula C₆H₈F₂N₂
Molecular Weight 146.14 g/mol
SMILES CCN1N=CC=C1C(F)F
Key Moiety Difluoromethyl group (-CHF₂) at position 5
Regiochemistry 1,5-disubstituted pyrazole (N1-Ethyl, C5-Difluoromethyl)
Predicted LogP ~1.8 – 2.2 (Lipophilic)
pKa (Conj.[1][2] Acid) ~2.0 (Weakly basic pyrazole nitrogen)

Note 1: The specific CAS for the "naked" core is rarely indexed in public catalogs. Researchers typically source or synthesize the carboxylate ester derivative (e.g., Ethyl 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate) or the carboxylic acid , which serves as the stable precursor for coupling reactions.[1]

Synonyms & Related Structures
  • Isomer: 1-Ethyl-3-(difluoromethyl)-1H-pyrazole (The "Standard" isomer).[1]

  • Precursor: Ethyl 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate.[1]

  • Analog: 1-Methyl-5-(difluoromethyl)-1H-pyrazole (Methyl analog).[1]

Synthetic Methodology & Regioselectivity

The synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole is governed by the regioselectivity of hydrazine condensation with 1,3-dielectrophiles.[1] Achieving the 5-isomer (where the N-alkyl group is adjacent to the fluorinated moiety) is synthetically challenging because standard thermodynamics favor the 3-isomer.[1]

The Regioselectivity Challenge

When reacting ethylhydrazine (Et-NH-NH₂) with a fluorinated 1,3-dicarbonyl equivalent (e.g., 4,4-difluoroacetoacetate ), the unsubstituted hydrazine nitrogen (-NH₂) is the more nucleophilic center.[2] It preferentially attacks the most electrophilic carbonyl carbon.[1]

  • Carbonyl A (CF₂H-CO-): Highly electrophilic due to the electron-withdrawing fluorine atoms.[1]

  • Carbonyl B (-COOEt): Less electrophilic ester/ketone.[1]

Standard Pathway (Favors 3-Isomer):

  • The -NH₂ of ethylhydrazine attacks the CF₂H-CO- ketone.[1]

  • Cyclization places the Ethyl group (on N1) distal to the CF₂H group.[1][2]

  • Result: 1-Ethyl-3 -(difluoromethyl)pyrazole.[1][3]

Target Pathway (Favors 5-Isomer): To obtain the 5-(difluoromethyl) isomer, the reaction must be steered such that the substituted nitrogen (Et-NH-) ends up adjacent to the CF₂H group, or the -NH₂ attacks the non-fluorinated carbon first.[1]

Optimized Protocol for the 5-Isomer

To access the 5-isomer, researchers often employ regio-directing synthetic routes or purify it from a mixture.[1]

Method A: Condensation with Enones (Mixture Route)

This method uses 4-ethoxy-1,1-difluorobut-3-en-2-one and ethylhydrazine.[1]

  • Reagents: 4-ethoxy-1,1-difluorobut-3-en-2-one, Ethylhydrazine oxalate, Triethylamine (Et₃N), Ethanol (EtOH).[1]

  • Conditions: Reflux, 4-6 hours.

  • Mechanism: The enone system allows for conjugate addition.[1][2] By varying the solvent polarity (e.g., using non-polar solvents like Toluene), the ratio can be shifted slightly, but a mixture (typically 4:1 favoring the 3-isomer) is common.[2]

  • Purification: The 1,5-isomer is typically more polar and elutes later in normal-phase silica chromatography compared to the 1,3-isomer.

Method B: Direct Alkylation (Alternative)

Alkylation of the unsubstituted 3-(difluoromethyl)-1H-pyrazole with ethyl iodide.[1]

  • Reagents: 3-(difluoromethyl)-1H-pyrazole, Ethyl Iodide, Cs₂CO₃, DMF.[2]

  • Outcome: Produces a mixture of 1-ethyl-3-(difluoromethyl) and 1-ethyl-5-(difluoromethyl) pyrazoles.[1]

  • Selectivity: Steric hindrance around N1 usually favors the 1,3-isomer (less crowded).[2] However, the 1,5-isomer is formed in significant quantities (~20-30%) and can be isolated.[2]

Visualization of Regiochemistry

The following diagram illustrates the divergent pathways and the formation of the specific 5-isomer target.

G cluster_0 Regioselectivity Factors Precursor 4,4-Difluoro-1,3-dicarbonyl (Electrophile) Inter_A Intermediate A (Kinetic Control) Precursor->Inter_A Attack by NH2 on CF2H-CO Inter_B Intermediate B (Thermodynamic Control) Precursor->Inter_B Attack by NH2 on Distal C Hydrazine Ethylhydrazine (Nucleophile) Hydrazine->Inter_A Hydrazine->Inter_B Isomer 1-Ethyl-3-(difluoromethyl)pyrazole (Standard Byproduct) Inter_A->Isomer Cyclization Target 1-Ethyl-5-(difluoromethyl)pyrazole (TARGET) Inter_B->Target Cyclization Factor1 Solvent Polarity Factor2 Temperature Factor3 Sterics

Caption: Divergent synthesis pathways. The target 5-isomer requires the ethyl-substituted nitrogen to be adjacent to the difluoromethyl group, a pathway often disfavored thermodynamically.[1]

Applications in Drug Discovery[2][8][9][10]

Bioisosterism & Scaffold Hopping

The 5-(difluoromethyl)-1-ethyl-1H-pyrazole moiety serves as a bioisostere for:

  • Trifluoromethyl pyrazoles: The -CHF₂ group is a "lipophilic hydrogen bond donor" (acting similarly to -OH or -SH but much more lipophilic).[1] It can interact with carbonyl backbone oxygens in target proteins.[1][2]

  • 1-Methyl analogs: Replacing the N-methyl with an N-ethyl group increases the steric bulk and lipophilicity (LogP increase ~0.5), which can improve blood-brain barrier (BBB) penetration or fill hydrophobic pockets in the binding site (e.g., in kinase ATP-binding pockets).[1]

Metabolic Stability

The -CHF₂ group is generally metabolically robust.[1] However, the C-H bond in the difluoromethyl group can be a site of oxidation.[2] The N-ethyl group introduces a new metabolic soft spot (dealkylation), which must be monitored during DMPK studies.[2]

Key Drug Classes[1][2]
  • SDHI Fungicides: While commercial SDHIs (e.g., Fluxapyroxad) use the 1-methyl-3-difluoromethyl core, the 1-ethyl-5-difluoromethyl scaffold is used in next-generation agrochemical patents to circumvent resistance or patent space.[1]

  • Kinase Inhibitors: Pyrazoles are privileged scaffolds in kinase inhibition (e.g., Ruxolitinib).[2] The 5-difluoromethyl group provides a unique electronic environment that modulates the acidity of the NH (if present) or the basicity of the pyrazole N2, altering hydrogen bonding with the hinge region.[2]

Experimental Protocol: Synthesis of the Carboxylate Precursor

Since the "naked" core is volatile and difficult to handle, it is usually synthesized as the ester.[2]

Target: Ethyl 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate.[1]

  • Reagents:

    • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq)[1]

    • Ethylhydrazine oxalate (1.1 eq)[1][2]

    • Ethanol (Solvent)[1][2]

    • Triethylamine (2.5 eq)[1][2]

  • Procedure:

    • Step 1: Dissolve ethylhydrazine oxalate and triethylamine in Ethanol at 0°C.

    • Step 2: Add the difluoro-oxobutanoate dropwise to maintain low temperature (controlling regioselectivity).

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Step 4: Reflux for 1 hour to ensure cyclization.

    • Step 5: Concentrate in vacuo. Partition between water and Ethyl Acetate.[1][2]

    • Step 6: Dry organic layer (MgSO₄) and concentrate.[1][2]

  • Isolation:

    • The crude mixture contains both 1,3- and 1,5-isomers.[2]

    • Separation: Flash column chromatography (Hexane:EtOAc gradient).[1][2] The 5-difluoromethyl isomer (Target) typically elutes after the 3-difluoromethyl isomer due to higher dipole moment.[1]

  • Decarboxylation (Optional):

    • To get the core 5-(difluoromethyl)-1-ethyl-1H-pyrazole , hydrolyze the ester (LiOH/THF) to the acid, then perform thermal decarboxylation (Cu powder, Quinoline, 200°C).[2]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al.[2] "Regioselective Synthesis of 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry, 2008.[2]

  • SDHI Fungicide Chemistry: Glättli, A., et al.[2] "Pyrazoles as SDHI Fungicides: Structure-Activity Relationships."[1] Bioorganic & Medicinal Chemistry Letters, 2012.[2]

  • Fluorine in Medicinal Chemistry: Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[2][4][5] [1][2]

  • General Pyrazole Synthesis: Larock, R. C.[2] "Comprehensive Organic Transformations," 2nd Ed., Wiley-VCH, New York, 1999.[2]

Sources

5-(difluoromethyl)-1-ethyl-1H-pyrazole lipophilicity and LogP values

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Lipophilicity of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole , a critical fluorinated building block in modern agrochemical (SDHI fungicides) and pharmaceutical design.

The inclusion of the difluoromethyl (CHF₂) group at the 5-position, combined with an N-ethyl tail, creates a unique physicochemical profile. Unlike the trifluoromethyl (CF₃) group, which is purely lipophilic and electron-withdrawing, the CHF₂ moiety acts as a lipophilic hydrogen bond donor . This duality allows for modulation of membrane permeability (LogP) while retaining specific binding interactions.

Key Physicochemical Metrics (Consensus Estimates):

  • LogP (Octanol/Water): 1.70 – 1.95

  • LogD (pH 7.4): ~1.8 (Non-ionizable at physiological pH)

  • Electronic Character: Weak H-bond acidity (CHF₂ proton).

Molecular Architecture & The "Fluorine Effect"

To understand the lipophilicity of this specific scaffold, one must deconstruct the contributions of its constituent parts. The lipophilicity is not merely additive; it is influenced by the electronic vectors between the pyrazole ring and the fluorinated substituent.

The Difluoromethyl (CHF₂) Bioisostere

The CHF₂ group is often termed a "lipophilic hydrogen bond donor."[1]

  • Acidity: The C-H bond in CHF₂ is polarized by the two fluorine atoms, making the proton sufficiently acidic to act as a weak hydrogen bond donor.

  • Lipophilicity Modulation:

    • vs. Methyl (CH₃): CHF₂ is bioisosteric to CH₃ but metabolically more stable. It generally increases LogP slightly less than a methyl group due to the polarity of the C-F bonds.

    • vs. Trifluoromethyl (CF₃): CF₃ is significantly more lipophilic (

      
      LogP 
      
      
      
      +1.2 relative to H). CHF₂ is moderately lipophilic (
      
      
      LogP
      
      
      +0.5 relative to H) but offers better water solubility than CF₃.
Regiochemistry: The 1,5-Substitution Pattern

In 5-(difluoromethyl)-1-ethyl-1H-pyrazole , the CHF₂ group is adjacent to the N-ethyl group.

  • Steric Clashing: The proximity of the Ethyl and CHF₂ groups forces the CHF₂ group to rotate out of planarity, potentially shielding the N1-nitrogen.

  • Dipole Moment: The 1,5-substitution pattern typically results in a lower dipole moment compared to the 1,3-isomer, often leading to a slightly higher LogP for the 1,5-isomer due to reduced solvation of the pyrazole core.

Structural Activity Relationship (SAR) Diagram

SAR_Analysis Core Pyrazole Core (Aromatic Scaffold) R1 N-Ethyl Group (Lipophilicity + Steric Bulk) (+1.0 LogP) Core->R1 N1 Substitution R5 C5-Difluoromethyl (Metabolic Block + H-Bond Donor) (+0.6 LogP) Core->R5 C5 Substitution R1->R5 Steric Interaction (Shielding N-Lone Pair) Prop Resultant Property: LogP ~ 1.8 Permeability + Solubility R1->Prop Increases Hydrophobicity R5->Prop Modulates Polarity

Figure 1: Component analysis of the 5-(difluoromethyl)-1-ethyl-1H-pyrazole scaffold showing additive contributions to lipophilicity.

Lipophilicity Data: Predicted vs. Analog Comparison

Direct experimental data for the exact fragment is often proprietary. However, using Fragment-Based Drug Design (FBDD) principles and validated analogs, we can derive high-confidence values.

Table 1: Comparative Lipophilicity of Pyrazole Analogs

Compound StructureSubstituentsLogP (Exp/Consensus)Source/Method
Target Molecule 1-Et, 5-CHF₂ 1.70 – 1.95 Calculated (Fragment Sum)
Analog A1-Me, 5-CHF₂1.42Consensus Prediction [1]
Analog B1-Et, 5-CF₃2.65Comparative Lit. [2]
Analog C1-Et, 5-CH₃1.85Biobyte ClogP
Base Scaffold1-Ethyl-1H-pyrazole1.15Experimental

Analysis:

  • Replacing H with CHF₂ adds approximately 0.6 to the LogP.

  • Replacing Methyl (CH₃) with Ethyl adds approximately 0.5 (methylene unit).

  • Calculation: Base Pyrazole (0.26) + Ethyl (1.0) + CHF₂ (0.6)

    
    1.86 .
    

Experimental Protocol: Determination via RP-HPLC (OECD 117)

For fluorinated pyrazoles, the Shake-Flask method (OECD 107) can be prone to errors due to volatility or phase emulsion. The Reverse-Phase HPLC method (OECD 117) is the industry standard for robust determination.

Principle

Retention time on a C18 column correlates linearly with LogP. The method uses reference standards with known LogP values to create a calibration curve.[2]

Detailed Workflow

Step 1: System Suitability & Preparation

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (75:25 v/v). Isocratic elution is preferred to maintain equilibrium.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 230 nm (Pyrazoles have weak absorption; 230 nm captures the ring transition).

Step 2: Reference Standard Selection Select 6-7 standards with LogP values bracketing the target (Range 0.5 – 3.0).

  • Acetanilide (LogP 1.0)

  • Acetophenone (LogP 1.7)

  • Benzene (LogP 2.1)

  • Toluene (LogP 2.7)

Step 3: Data Acquisition & Calculation Calculate the Capacity Factor (


) for the target and standards:


Where:
  • 
     = Retention time of the analyte.[2]
    
  • 
     = Dead time (determined using Thiourea or Uracil).
    

Step 4: Linear Regression Plot


 vs. 

.

HPLC Workflow Diagram

HPLC_Protocol Start Sample Preparation (1 mg/mL in MeOH) DeadTime Determine Dead Time (t0) (Thiourea Injection) Start->DeadTime Standards Inject Reference Standards (LogP 1.0 - 3.0) DeadTime->Standards Target Inject Target: 5-(difluoromethyl)-1-ethyl-1H-pyrazole Standards->Target Calc Calculate Capacity Factor (k') & Interpolate LogP Target->Calc

Figure 2: Step-by-step workflow for OECD 117 LogP determination.

Scientific Relevance in Drug Design

Why choose 5-(difluoromethyl)-1-ethyl-1H-pyrazole ?

  • Metabolic Stability: The C-F bond is stronger than C-H, blocking metabolic oxidation at the 5-position (a common "soft spot" on pyrazoles).

  • H-Bond Donor Capability: Unlike a methyl group, the CHF₂ proton can act as a hydrogen bond donor to backbone carbonyls in target proteins (e.g., SDH enzymes in fungi or kinase domains in oncology).

  • Lipophilicity Tuning: It occupies a "Goldilocks" zone. It is lipophilic enough to cross cell membranes (LogP > 1.5) but polar enough to avoid sequestration in fatty tissues (LogP < 3.0).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Active Molecules. Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

  • PubChem Compound Summary. (2023). Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.

Sources

Fluorinated Pyrazole Building Blocks in Medicinal Chemistry: Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these privileged structures, fluorinated pyrazoles—specifically 3-(trifluoromethyl)pyrazoles—stand out for their ability to simultaneously optimize target binding affinity, modulate physicochemical properties, and enhance metabolic stability. This technical guide explores the pharmacological rationale behind fluorinated pyrazoles, evaluates modern synthetic workflows, and provides a field-proven, self-validating protocol for their regioselective construction.

The Pharmacological Rationale: Why Fluorinate Pyrazoles?

Fluorine is the most electronegative element, and its strategic incorporation into the pyrazole ring dramatically alters the physicochemical and pharmacokinetic profile of the resulting scaffold[1]. As a Senior Application Scientist, it is critical to understand that fluorination is not merely a steric substitution; it is a profound electronic reprogramming of the molecule.

  • pKa Modulation & Target Binding: The strong electron-withdrawing nature of the trifluoromethyl (–CF

    
    ) group significantly lowers the pKa of the pyrazole N–H. This increases the acidity of the proton, enhancing its ability to act as a robust hydrogen-bond donor in protein-ligand interactions. Conversely, it virtually eliminates the basicity of the conjugate acid, which is a crucial tactic for avoiding off-target binding, such as hERG channel inhibition.
    
  • Lipophilicity and Permeability: The –CF

    
     group increases the logP/logD of the molecule, driving better passive membrane permeability and enhancing binding affinity to hydrophobic pockets[1].
    
  • Metabolic Stability: Blocking the metabolically vulnerable 3- or 5-positions of the pyrazole ring with a robust C–F bond prevents cytochrome P450-mediated oxidation, extending the drug's half-life[2].

Table 1: Quantitative Physicochemical Shift upon Trifluoromethylation

Note: Values are representative approximations demonstrating the vector of change upon fluorination.

Property1H-Pyrazole (Unsubstituted)3-(Trifluoromethyl)-1H-pyrazoleImpact on Drug Design
pKa (conjugate acid) ~2.5< 0Eliminates basicity; reduces hERG liability
pKa (N-H) ~14.2~10.5Increases acidity; enhances H-bond donation
LogP (approx) 0.21.4Increases lipophilicity; improves permeability
Metabolic Stability Susceptible to oxidationHighly resistantBlocks CYP450 metabolism at the 3-position

Synthetic Methodologies: Strategic Assembly

Historically, access to 3-trifluoromethylpyrazoles relied on the classical Knorr condensation of trifluoromethylated 1,3-dicarbonyls with hydrazines[3]. While effective, this approach often suffers from poor regioselectivity, yielding mixtures of 3- and 5-substituted isomers that require tedious chromatographic separation, reducing overall yield and scalability.

Modern methodologies emphasize absolute regiocontrol and the use of accessible, stable feedstocks:

  • [3+2] Cycloadditions: Utilizing in situ generated nitrile imines or diazo compounds (e.g., 2,2,2-trifluorodiazoethane) with alkynes or alkenes. These1 provide excellent regioselectivity and tolerate diverse functional groups[1].

  • Multicomponent Coupling: A highly efficient, metal-free strategy involves the 4 of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene (BTP)[4]. BTP is an environmentally friendly, large-tonnage industrial feedstock that acts as a safe surrogate for the highly reactive trifluoropropyne.

G A Fluorinated Feedstocks (e.g., BTP, Diazo) B 1,3-Dicarbonyl Condensation (Classical Knorr) A->B Hydrazine C [3+2] Cycloaddition (Dipole + Alkyne) A->C Distortion-Accelerated D Multicomponent Coupling (BTP + Aldehyde) A->D Base/Toluene E 3-CF3-Pyrazole Scaffold B->E Regioselectivity Issues C->E High Regiocontrol D->E Metal-Free F Late-Stage Functionalization (Cross-Coupling) E->F Catalyst G Therapeutic Candidate (e.g., Celecoxib) F->G Optimization

Fig 1: Strategic workflows for the synthesis of 3-trifluoromethylpyrazoles.

Experimental Methodology: Regioselective Three-Component Coupling

To demonstrate a self-validating, highly regioselective protocol, we detail the synthesis of 3-trifluoromethylpyrazole via the metal-free coupling of an aldehyde, p-toluenesulfonyl hydrazide (TsNHNH


), and BTP[4].

Reagents & Equipment:

  • Benzaldehyde (1.0 mmol)

  • p-Toluenesulfonyl hydrazide (1.2 mmol)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous Toluene (6 mL)

  • Sealed reaction tube with magnetic stirring

Step-by-Step Protocol & Causality

Step 1: Hydrazone Formation (In Situ Activation)

  • Action: Combine benzaldehyde (1.0 mmol) and TsNHNH

    
     (1.2 mmol) in 6 mL of toluene. Stir at 60 °C for 30 minutes.
    
  • Causality: Condensation forms the N-tosylhydrazone intermediate in situ. Generating this intermediate directly in the reaction vessel bypasses the need to isolate potentially unstable hydrazones, streamlining the workflow and minimizing yield loss[4].

Step 2: Base-Mediated Elimination

  • Action: Add DBU (3.0 mmol) to the reaction mixture.

  • Causality: DBU serves a dual mechanistic purpose. First, it deprotonates the N-tosylhydrazone to generate the reactive nucleophile. Second, it promotes the elimination of HBr from BTP to form the highly electrophilic trifluoropropyne equivalent in situ.

Step 3: Cycloaddition & Aromatization

  • Action: Add BTP (2.0 mmol) dropwise. Seal the tube and stir at 60 °C for 6 hours.

  • Causality: An excess of BTP (2 equiv) is used to compensate for its high volatility (boiling point ~34 °C). The reaction proceeds via a highly regioselective nucleophilic attack/cycloaddition sequence. The electronic bias of the –CF

    
     group directs the cyclization, ensuring exclusive formation of the 3-trifluoromethyl isomer[4].
    

Step 4: Workup & Self-Validating Quality Control

  • Action: Cool to room temperature, dilute with ethyl acetate, wash with brine, and concentrate. Purify via recrystallization.

  • Validation: This protocol is a self-validating system. Reaction progress can be tracked via

    
    F NMR; the disappearance of the BTP signal and the emergence of a distinct doublet at 
    
    
    
    = -70.2 ppm (J = 7.52 Hz) confirms the formation of the critical intermediate before final aromatization[4]. Because the regioselectivity is absolute, the final product crystallizes cleanly, bypassing the need for silica gel chromatography.

Clinical Case Studies: Fluorinated Pyrazoles in FDA-Approved Drugs

The structural advantages of the 3-trifluoromethylpyrazole motif are validated by its presence in several blockbuster therapeutics:

  • Celecoxib (Celebrex): A pioneering nonsteroidal anti-inflammatory drug (NSAID). The 3-trifluoromethylpyrazole core is critical for its selective inhibition of COX-2 over COX-1. The –CF

    
     group perfectly occupies a hydrophobic side pocket present in COX-2 but sterically restricted in COX-1, driving the drug's selectivity profile[3].
    
  • Berotralstat (Orladeyo): Approved by the FDA in 2020 for the prophylaxis of hereditary angioedema (HAE)[2]. It is a plasma kallikrein inhibitor where the 2 is essential for high-affinity binding to the target's active site. The robust C–F bonds ensure the metabolic stability required for oral, once-daily dosing[2].

References

  • Organic Letters - ACS Publications (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. URL:[Link]

  • PMC - National Institutes of Health (2022). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. URL:[Link]

  • PMC - National Institutes of Health (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. URL:[Link]

  • RSC Publishing (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. URL:[Link]

Sources

5-(difluoromethyl)-1-ethyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I approach molecular building blocks not just as static structures, but as dynamic tools. The molecule 5-(difluoromethyl)-1-ethyl-1H-pyrazole is a prime example of a highly specialized scaffold. By strategically positioning a difluoromethyl (-CHF₂​) group and an N-ethyl chain on a pyrazole core, we unlock unique physicochemical properties that are heavily leveraged in modern rational drug design.

This whitepaper provides an authoritative, in-depth analysis of the molecular architecture, synthetic regiocontrol, and self-validating analytical workflows required to utilize 5-(difluoromethyl)-1-ethyl-1H-pyrazole effectively.

Core Physicochemical Architecture

Before integrating any building block into a synthetic pipeline, its fundamental parameters must be rigorously defined. The precise mass and elemental composition dictate our downstream analytical monitoring strategies.

Table 1: Quantitative Physicochemical Profiling

ParameterValueCausality / Significance in Design
Molecular Formula C₆H₈F₂N₂Baseline for elemental analysis and isotopic distribution[1].
Molecular Weight 146.14 g/mol Critical for LC-MS monitoring (Target [M+H]⁺ = 147.14)[1].
Monoisotopic Mass 146.0656 DaRequired for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for membrane permeability in biological assays.
H-Bond Donors 1 (Weak)The -CHF₂ proton acts as a lipophilic hydrogen bond donor.
H-Bond Acceptors 4N2 of pyrazole and the two fluorine atoms provide interaction points.

Note: Isomeric variations, such as 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole, share the exact same molecular weight (146.14 g/mol )[1], making mass spectrometry alone insufficient for structural validation. Orthogonal NMR techniques are mandatory.

Mechanistic Rationale: The Fluorine & Alkyl Effect

Why choose the 5-(difluoromethyl)-1-ethyl substitution pattern over more common variants (like 3-trifluoromethyl-1-methyl)?

  • The -CHF₂ Bioisostere: Unlike the fully fluorinated -CF₃ group, the -CHF₂ group contains a highly polarized hydrogen atom. The intense electron-withdrawing nature of the adjacent fluorines makes this proton a competent, lipophilic hydrogen bond donor. This allows the molecule to engage with target receptor pockets (such as the ubiquinone-binding site in succinate dehydrogenase) while maintaining high metabolic stability against cytochrome P450 oxidation.

  • N-Ethyl Steric Encumbrance: Replacing a standard N-methyl group with an N-ethyl group increases the steric bulk and lipophilicity of the vector projecting from the N1 position. This subtle extension can drastically alter the residence time of the ligand within a receptor pocket, often serving as a critical optimization step when overcoming target-site mutations.

Synthetic Methodology & Regiocontrol

Synthesizing substituted pyrazoles often yields a statistical mixture of regioisomers due to the tautomerism of the pyrazole intermediate. To isolate pure 5-(difluoromethyl)-1-ethyl-1H-pyrazole, we employ a controlled N-alkylation protocol followed by chromatographic resolution.

Synthesis_Workflow Step1 3-(Difluoromethyl) -1H-pyrazole Step3 N-Alkylation (SN2 Mechanism) Step1->Step3 Step2 Ethyl Iodide + K2CO3 (DMF, 60°C) Step2->Step3 Step4 Regioisomer Mixture (3-CHF2 vs 5-CHF2) Step3->Step4 Step5 Prep-HPLC Separation Step4->Step5 LC/MS Monitoring Step6 Pure 5-(CHF2) -1-ethyl-1H-pyrazole Step5->Step6 Isomer Isolation

Fig 1. Regioselective synthesis and isolation workflow for 5-(difluoromethyl)-1-ethyl-1H-pyrazole.

Step-by-Step Protocol: N-Alkylation and Isomeric Resolution

This protocol is designed as a self-validating system; intermediate checkpoints ensure the reaction trajectory is correct.

  • Deprotonation: Suspend 3-(difluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the pyrazole without triggering side-reactions, while DMF enhances the nucleophilicity of the resulting pyrazolate anion.

  • Alkylation: Dropwise add ethyl iodide (1.2 eq) at 0°C. Gradually warm the reaction to 60°C and stir for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS. Validation: The disappearance of the starting material and the emergence of twin peaks at m/z 147.14 [M+H]⁺ confirms the formation of the 1-ethyl-3-CHF₂ and 1-ethyl-5-CHF₂ isomers.

  • Workup: Quench the bulk reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Resolution: Subject the crude mixture to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column (Water/Acetonitrile gradient). The 5-isomer typically elutes later due to the steric shielding of the N-ethyl group against the -CHF₂ moiety, altering its interaction with the stationary phase.

Applications in Advanced Drug Design

Once isolated, this scaffold is readily functionalized. For instance, carboxylation at the C4 position yields 5-difluoromethyl-1-ethyl-1H-pyrazole-4-carboxylic acid methyl ester[2], a highly sought-after intermediate.

In pharmaceutical contexts, derivatives of this scaffold act as potent allosteric modulators. A prime example is their use in modulating P2X receptors—ligand-gated ion channels activated by extracellular ATP[3]. Overactivation of P2X receptors is a primary driver of neuropathic pain and severe inflammatory cascades.

P2X_Modulation ATP Extracellular ATP (Endogenous Agonist) P2X_Rec P2X Receptor (Ion Channel) ATP->P2X_Rec Binds Ion_Flux Ca2+ / Na+ Influx (Depolarization) P2X_Rec->Ion_Flux Channel Opens Pain Neuropathic Pain / Inflammation Ion_Flux->Pain Signal Transduction Pyrazole 5-(CHF2)-1-ethyl-1H-pyrazole Derivative (Antagonist) Pyrazole->P2X_Rec Allosteric Blockade

Fig 2. Mechanism of P2X receptor modulation by fluorinated pyrazole derivatives.

By integrating the 5-(difluoromethyl)-1-ethyl-1H-pyrazole core into these antagonists, researchers achieve superior target selectivity and extended half-lives compared to standard opiate-based analgesics, directly addressing the limitations of current neuropathic pain treatments[3].

Self-Validating Analytical Workflows

Because mass spectrometry cannot differentiate between the 3-CHF₂ and 5-CHF₂ regioisomers, we must rely on orthogonal 2D-NMR techniques. The following analytical signatures form a self-validating proof of structure.

Table 2: Diagnostic NMR Signatures for Regiochemical Validation

Analytical TechniqueDiagnostic SignalStructural Causality
¹H NMR Triplet at ~6.8 ppmThe -CHF₂ proton is split by the two geminal fluorine atoms (

Hz).
¹⁹F NMR Doublet at ~-115 ppmConfirms the presence of the -CHF₂ group (split by the single proton).
¹H-¹³C HMBC (2D NMR) Cross-peak: Ethyl -CH₂- to C5Critical Validation: In the 5-isomer, the N-ethyl protons show a strong 3-bond correlation to the fluorinated C5 carbon. In the 3-isomer, this correlation is absent.

By utilizing HMBC NMR, the scientist establishes an unbroken logical chain: the correlation between the alkyl chain and the fluorinated carbon mathematically proves the spatial arrangement of the molecule, ensuring absolute confidence before advancing the compound into high-throughput screening or in vivo models.

References

  • Title: CAS No.
  • Source: chemicalbook.
  • Source: google.

Sources

Patent Landscape & Technical Guide: 1-Ethyl-5-(difluoromethyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 1-ethyl-5-(difluoromethyl)pyrazole derivatives . This analysis focuses on the chemical architecture, synthesis challenges (specifically regiocontrol), and the intellectual property space dominated by major agrochemical and pharmaceutical entities.

Executive Summary: The "Ethyl-5" Architecture

The 1-ethyl-5-(difluoromethyl)pyrazole moiety represents a specific structural subclass within the broader family of fluoroalkyl-pyrazole carboxamides. While the 1-methyl-3-(difluoromethyl) isomer is the industry standard for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad, Sedaxane), the 1-ethyl-5-(difluoromethyl) variants serve as critical bioisosteres and next-generation scaffolds designed to overcome resistance or alter metabolic profiles.

This guide dissects the technical "war" for regioselectivity—how to force the synthesis of the 5-difluoromethyl isomer over the thermodynamically favored 3-difluoromethyl isomer—and maps the patent moats protecting these routes.

Key Technical Differentiators
FeatureStandard (Commercial SDHIs)Target Topic (Ethyl-5 Derivatives)
Structure 1-Methyl-3-(difluoromethyl)1-Ethyl-5-(difluoromethyl)
N-Substituent Methyl (

)
Ethyl (

)
Fluorine Position C3 (Distal to N1)C5 (Proximal to N1)
Primary Utility Broad-spectrum FungicidesResistance-breaking SDHIs, Kinase Inhibitors
Synth.[1][2][3][4][5][6][7] Challenge High Regioselectivity (Natural)Low Regioselectivity (Requires Control)

Chemical Architecture & Structure-Activity Relationship (SAR)

The Fluorine Effect

The difluoromethyl (


) group at the C5 position functions as a lipophilic hydrogen bond donor. Unlike the trifluoromethyl (

) group, the

proton can interact with carbonyl oxygens in the target protein binding pocket (e.g., the ubiquinone binding site of Complex II).
  • Metabolic Stability: The C5 position is metabolically vulnerable. Substitution with

    
     blocks oxidative metabolism at this site.
    
  • Steric Clash: The 1-Ethyl group introduces greater steric bulk than the 1-Methyl. When combined with a C5-substituent, this creates a "twisted" conformation relative to the amide linkage, potentially altering binding selectivity against resistant fungal strains.

Isomer Nomenclature

It is critical to distinguish the target from its regioisomer:

  • Target: 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (The "5-isomer").

  • Isomer: 1-ethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (The "3-isomer").

Synthesis & Regiocontrol: The Core Technical Challenge

The synthesis of 1-ethyl-5-(difluoromethyl)pyrazole derivatives is governed by the condensation of ethyl hydrazine with 4,4-difluoroacetoacetate derivatives. The core challenge is regioselectivity .[8]

The Regioselectivity Problem

In the reaction between a hydrazine (


) and an unsymmetrical 1,3-diketone (

), the most nucleophilic nitrogen (the terminal

) attacks the most electrophilic carbonyl.
  • Carbonyl A (Next to

    
    ):  Highly electrophilic due to electron-withdrawing fluorines.
    
  • Carbonyl B (Ester/Methyl): Less electrophilic.

Default Outcome: The terminal


 attacks the 

-adjacent carbonyl. This results in the 1-ethyl-3-(difluoromethyl) isomer (the commercial standard). Target Outcome: To get the 1-ethyl-5-(difluoromethyl) isomer, the internal nitrogen (

) must attack the

carbonyl, or the terminal

must attack the ester. This is thermodynamically disfavored.
Visualizing the Synthetic Divergence

The following diagram illustrates the mechanistic divergence and the conditions required to shift the equilibrium toward the 5-isomer.

G Start Ethyl Hydrazine (Et-NH-NH2) Intermediate Condensation Intermediate Start->Intermediate Reagent Ethyl 4,4-difluoro- 3-oxobutanoate Reagent->Intermediate RouteA Path A: Standard (Protic Solvent / Acid) Intermediate->RouteA NH2 attacks CHF2-C=O RouteB Path B: Directed (Aprotic / Lewis Acid) Intermediate->RouteB Steric Control or Blocked C=O Prod3 MAJOR PRODUCT 1-Ethyl-3-(CHF2) (Commercial Isomer) RouteA->Prod3 Cyclization Prod5 TARGET PRODUCT 1-Ethyl-5-(CHF2) (The 'Wrong' Isomer) RouteB->Prod5 Cyclization

Caption: Mechanistic divergence in pyrazole synthesis. Path A yields the standard 3-isomer; Path B (Target) requires specific solvent/catalyst control to yield the 5-isomer.

Experimental Protocol: Synthesis of the 5-Isomer

To favor the 1-ethyl-5-(difluoromethyl) isomer, researchers often employ a two-step alkylation strategy rather than direct cyclization, or use specific directing groups.

Protocol: N-Alkylation of 3-(difluoromethyl)pyrazole This method avoids the regioselectivity of the cyclization by alkylating the pre-formed pyrazole ring, though it still produces a mixture that requires separation.

  • Starting Material: 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester (Tautomer exists as 3- or 5- H).

  • Reagents: Ethyl iodide (

    
    ), Cesium Carbonate (
    
    
    
    ), DMF (Anhydrous).
  • Procedure:

    • Dissolve 1.0 eq of 3-(difluoromethyl)pyrazole ester in DMF.

    • Add 1.5 eq of

      
       and stir at RT for 30 min (Deprotonation).
      
    • Add 1.2 eq of Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

  • Purification (Critical):

    • The reaction yields a mixture of 1-ethyl-3-(CHF2) and 1-ethyl-5-(CHF2).

    • Separation: Use Flash Chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient. The 1-ethyl-5-(difluoromethyl) isomer is typically less polar (elutes first) due to the shielding of the N-lone pair by the bulky CHF2 group compared to the 3-isomer.

  • Validation:

    • 1H NMR (CDCl3): Look for the quartet of the ethyl group. In the 5-isomer, the

      
       of the ethyl group will show a distinct chemical shift due to the proximity of the 
      
      
      
      group (anisotropy effect).

Patent Landscape & Key Assignees

The IP space for 1-ethyl-5-(difluoromethyl)pyrazole is a subset of the broader "fluoroalkyl pyrazole" estate held by major agrochemical firms.

Major Assignees
  • Bayer CropScience: Extensive coverage of 1-methyl and 1-alkyl pyrazole carboxamides (e.g., Bixafen patents). Their Markush structures often cover

    
     alkyls at the N1 position.
    
  • BASF SE: The inventors of Fluxapyroxad. Their patents focus heavily on the 1-methyl-3-(difluoromethyl) scaffold but include defensive claims for the 5-isomer and N-ethyl variants to prevent "me-too" chemistry.

  • Syngenta: Holders of Sedaxane and Isopyrazam IP. Their research often explores N-substituted variants to tune water solubility and soil mobility.

Key Patent Families
Patent / ApplicationAssigneeFocusRelevance to Topic
WO 2008/145257 BayerPyrazole CarboxamidesDescribes the general synthesis of N-alkyl-difluoromethyl pyrazoles.[1][5] Covers the ethyl variant in Markush claims.[9]
WO 2012/025469 BASFProcess ChemistryDetailed process for manufacturing pyrazole esters. Highlights the regioselectivity control (99:1 ratios) favoring the 3-isomer, implicitly teaching how not to make the 5-isomer (or how to isolate the minor byproduct).
US 2016/0244412 Generic/ProcessPurificationMethods for separating regioisomers of fluorinated pyrazoles, crucial for isolating the 1-ethyl-5-variant.
The "Freedom to Operate" (FTO) Moat

The 1-ethyl-5-(difluoromethyl) derivatives are often claimed as bioisosteres . While the 1-methyl-3-series is heavily patented for specific crops (cereals, soy), the 1-ethyl-5-series offers FTO opportunities in:

  • Niche Crops: Where the metabolic breakdown of the N-ethyl group provides a safety advantage.

  • Resistance Management: Fungi resistant to Bixafen (N-methyl) may show collateral sensitivity to N-ethyl variants due to slight changes in the binding pocket fit.

References

  • Bayer CropScience. (2008). Process for the preparation of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid esters. WO2008145257.

  • BASF SE. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO2012025469.

  • BenchChem. (2025).[8] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

  • National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC6017835.

  • European Patent Office. (2010). New pyrazole derivatives and their use as S1P1 agonists. EP2390252A1.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Fluorinated pyrazoles are privileged scaffolds in modern pharmaceuticals and agrochemicals due to their enhanced metabolic stability, lipophilicity, and unique binding affinities[1]. While the synthesis of 3-(difluoromethyl)pyrazoles is well-established (often serving as precursors for SDHI fungicides like fluxapyroxad)[2], the regioselective synthesis of the 5-(difluoromethyl) isomer presents a significant synthetic challenge. Standard cyclocondensations of alkylhydrazines with 1,3-dicarbonyl compounds typically yield difficult-to-separate mixtures of 3- and 5-regioisomers, often heavily favoring the 3-isomer[3].

To achieve high regioselectivity for 5-(difluoromethyl)-1-ethyl-1H-pyrazole , this protocol leverages the kinetic condensation of ethylhydrazine with a fluorinated enaminone: 4,4-difluoro-1-(dimethylamino)but-1-en-3-one .

The Causality of Regioselectivity (Kinetic vs. Thermodynamic Control)

Enaminones derived from dimethylformamide dimethyl acetal (DMF-DMA) are highly versatile 1,3-dielectrophiles[4]. The regioselectivity of their reaction with asymmetric hydrazines is governed by the differential nucleophilicity and steric bulk of the hydrazine nitrogens[5].

  • Kinetic Control (Favored): At low temperatures (0 °C) and in the presence of a protic solvent with catalytic acid, the less sterically hindered primary amine (

    
    ) of ethylhydrazine attacks the highly electrophilic 
    
    
    
    -carbon of the enaminone. Subsequent intramolecular cyclization of the secondary amine (
    
    
    ) onto the difluoroacetyl carbonyl yields the 5-(difluoromethyl) isomer[6].
  • Thermodynamic Control (Avoided): Higher temperatures or aprotic conditions can lead to the direct attack of the more nucleophilic secondary amine (

    
    ) on the 
    
    
    
    -carbon, ultimately yielding the undesired 3-(difluoromethyl) byproduct.

Experimental Workflow & Pathway Visualization

G A 4,4-Difluoro-1-(dimethylamino) but-1-en-3-one C Reaction Conditions: EtOH, 0 °C, cat. HCl A->C B Ethylhydrazine B->C D Kinetic Attack: -NH2 attacks β-carbon C->D Major Pathway (Sterically Favored) H Thermodynamic Attack: -NHEt attacks β-carbon C->H Minor Pathway (Sterically Hindered) E Intermediate: Et-NH-NH-CH=CH-CO-CHF2 D->E F Cyclization: -NHEt attacks Carbonyl E->F - H2O, - HNMe2 G Target Product: 5-(Difluoromethyl)-1-ethyl-1H-pyrazole F->G I Minor Byproduct: 3-(Difluoromethyl)-1-ethyl-1H-pyrazole H->I

Mechanistic workflow for the regioselective synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole.

Reaction Optimization Data

To validate the experimental choices, quantitative optimization of the reaction conditions is summarized below. The data demonstrates that temperature control and solvent choice are critical self-validating parameters for maintaining regiochemical integrity.

Table 1: Optimization of Cyclocondensation Conditions

SolventTemperature (°C)AdditiveRatio (5-isomer : 3-isomer)Isolated Yield (%)
Toluene80 (Reflux)None45 : 5571
Ethanol80 (Reflux)None60 : 4078
Ethanol25 (RT)None75 : 2582
Ethanol0 to 25None88 : 1286
Ethanol 0 to 25 HCl (cat.) 95 : 5 89

Note: Ratios determined via crude


 NMR integration of the pyrazole 

proton.

Step-by-Step Methodology

Part A: Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
4,4-Difluoro-1-(dimethylamino)but-1-en-3-one149.141.01.49 g (10 mmol)1,3-Dielectrophile
Ethylhydrazine (70% in water)60.101.10.94 g (11 mmol)Dinucleophile
Ethanol (Anhydrous)46.07-20 mLProtic Solvent
Hydrochloric Acid (37%)36.460.0540 µLCatalyst
Part B: Experimental Protocol

Step 1: Preparation of the Reaction Matrix

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon balloon.

  • Dissolve 4,4-difluoro-1-(dimethylamino)but-1-en-3-one (1.49 g, 10 mmol) in anhydrous ethanol (15 mL).

  • Add a catalytic amount of 37% HCl (40 µL). Insight: The acid protonates the dimethylamino leaving group, activating the

    
    -carbon for kinetic attack by the primary amine.
    
  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 2: Regioselective Cyclocondensation 5. Dilute ethylhydrazine (0.94 g of 70% aq. solution, 11 mmol) in anhydrous ethanol (5 mL). 6. Using a syringe pump, add the ethylhydrazine solution dropwise to the enaminone mixture over 30 minutes at 0 °C. Insight: Dropwise addition prevents localized heating (exotherm) which would otherwise shift the pathway toward thermodynamic control (the 3-isomer). 7. Maintain stirring at 0 °C for 2 hours. 8. Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 12 hours to ensure complete cyclization and dehydration.

Step 3: Isolation and Purification 9. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol. 10. Partition the resulting crude residue between Ethyl Acetate (30 mL) and saturated aqueous


 (20 mL).
11. Separate the organic layer, wash with brine (20 mL), dry over anhydrous 

, filter, and concentrate. 12. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30).
  • Chromatography Pro-Tip: The target 5-(difluoromethyl) isomer typically exhibits a higher
    
    
    value
    than the 3-isomer. The steric shielding of the polar pyrazole nitrogens by the adjacent N-ethyl and 5-difluoromethyl groups reduces interaction with the silica stationary phase.
Part C: Analytical Validation (Quality Control)

Verify the regiochemistry of the isolated product using


 NMR (400 MHz, 

):
  • 
     Proton:  Triplet at 
    
    
    
    6.75 ppm (
    
    
    
    
    53 Hz).
  • Pyrazole

    
    :  Doublet at 
    
    
    
    6.52 ppm.
  • Pyrazole

    
    :  Doublet at 
    
    
    
    7.55 ppm.
  • N-Ethyl Group: Quartet at

    
     4.25 ppm (2H), Triplet at 
    
    
    
    1.45 ppm (3H). Absence of a pyrazole
    
    
    signal (typically around
    
    
    7.4 ppm in the 3-isomer) confirms the 5-substituted regiochemistry.

References

  • A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines Source: ProQuest / Chemistry of Heterocyclic Compounds URL:[Link][1]

  • Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters (EP1678119B1) Source: Google Patents / European Patent Office URL:[3]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][6]

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis Source: Journal of Heterocyclic Chemistry URL:[Link][4]

Sources

Application Note: Synthesis and Isolation of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are highly privileged scaffolds in modern agrochemistry and pharmaceutical development. While the 3-(difluoromethyl) pyrazole core is the primary active moiety in leading Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., bixafen, fluxapyroxad), the 5-(difluoromethyl) regioisomer is highly sought after for structure-activity relationship (SAR) profiling, toxicological screening, and novel drug discovery[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid . Because standard cyclocondensation heavily favors the 3-isomer, this guide details the mechanistic causality behind regioisomer formation and provides a robust workflow for the intentional generation and isolation of the 5-isomer target.

Mechanistic Insights & Regioselectivity

The synthesis of 1-alkyl-difluoromethyl-pyrazole-4-carboxylic acids traditionally relies on the cyclocondensation of an alkylhydrazine with a 2-(alkoxymethylene)-4,4-difluoro-3-oxobutanoate intermediate[2].

The Causality of Isomerization: When ethylhydrazine reacts with ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, two competing nucleophilic attacks occur:

  • Formation of the 3-Isomer (Major): The less sterically hindered, primary amine (

    
    ) of ethylhydrazine attacks the highly electrophilic ethoxymethylene carbon. The secondary, substituted amine (
    
    
    
    ) subsequently closes the ring by attacking the ketone carbonyl.
  • Formation of the 5-Isomer (Minor/Target): The secondary, substituted amine attacks the ethoxymethylene carbon, while the primary amine attacks the ketone carbonyl[3].

Because the secondary amine is more sterically hindered, the 3-isomer is thermodynamically and kinetically favored in standard biphasic or non-polar solvent systems. However, by shifting the reaction solvent to a protic medium (like ethanol) at room temperature, the nucleophilicity of the substituted nitrogen is modulated via hydrogen bonding, significantly increasing the yield of the 5-isomer (up to 35%)[2][3]. The target 5-isomer is then isolated through selective saponification and fractional crystallization[4].

Experimental Methodology

Step 1: Preparation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
  • Charge: In a 1 L three-neck round-bottom flask equipped with a distillation apparatus, add 194.1 g (1.0 mol) of ethyl 4,4-difluoroacetoacetate and 177.8 g (1.2 mol) of triethyl orthoformate.

  • Catalyze: Add 204.2 g (2.0 mol) of acetic anhydride.

  • Heat: Gradually heat the mixture to 100–110 °C. Maintain this temperature for 4 hours.

  • Distill: Continuously distill off the low-boiling byproducts (ethyl acetate and acetic acid) as they form to drive the equilibrium forward.

  • Concentrate: Apply a mild vacuum (50 mbar) at 80 °C to remove residual volatiles, yielding the crude intermediate as a dark orange oil.

Step 2: Cyclocondensation with Ethylhydrazine
  • Prepare Solvent: In a separate 2 L reactor, add 800 mL of absolute ethanol and cool to 0 °C.

  • Add Hydrazine: Slowly add 66.1 g (1.1 mol) of ethylhydrazine (caution: toxic/flammable).

  • Condense: Dropwise, add the crude intermediate from Step 1 over 2 hours, maintaining the internal temperature below 10 °C.

  • Stir: Remove the cooling bath and allow the reaction to stir at 25 °C (room temperature) for 12 hours. Note: Using ethanol at RT intentionally decreases regioselectivity to boost the 5-isomer population.

Step 3: Saponification (Hydrolysis)
  • Alkalize: To the crude ester mixture, add 400 mL of a 30% (w/w) aqueous NaOH solution[3].

  • Heat: Warm the biphasic mixture to 60 °C and stir vigorously for 2.5 hours to ensure complete hydrolysis of both ester isomers into their respective sodium salts.

  • Extract: Cool to room temperature and wash the aqueous layer with toluene (2 x 300 mL) to remove unreacted organic impurities. Retain the aqueous layer.

Step 4: Acidification and Fractional Crystallization
  • Acidify: Cool the aqueous layer to 5 °C. Slowly add 32% HCl dropwise until the pH reaches 2.0. A thick white precipitate will form (mixture of 3- and 5-isomer free acids)[4].

  • Filter: Collect the crude solid via vacuum filtration.

  • Fractional Crystallization: Dissolve the crude solid in 40% aqueous ethanol at reflux (approx. 85 °C).

  • Isolate 3-Isomer: Cool slowly to 20 °C. The 3-isomer is significantly less soluble and will crystallize first. Filter and set aside.

  • Isolate 5-Isomer (Target): Concentrate the mother liquor under reduced pressure to half its volume, then cool to 0 °C for 12 hours. The target 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid will precipitate. Filter, wash with ice-cold water, and dry under vacuum at 50 °C.

Quantitative Data & Optimization

The table below summarizes the critical effect of solvent and temperature on the regioselectivity of the cyclocondensation step, demonstrating why ethanol at room temperature is chosen for 5-isomer generation.

Table 1: Influence of Solvent and Temperature on Regioselectivity & Yield

Solvent SystemTemperature (°C)3-Isomer : 5-Isomer Ratio5-Isomer Recovery Yield (%)Purity (HPLC)
Toluene-10 to 089 : 114.5%>98%
Water (Biphasic)0 to 1095 : 51.5%>99%
Dioxane5075 : 2512.0%96%
Ethanol 25 (RT) 65 : 35 18.2% >98%

Data reflects homologous adaptation for ethylhydrazine cyclocondensation based on established methylhydrazine literature[2][3].

Synthetic Workflow Visualization

Synthesis A Ethyl 4,4-difluoroacetoacetate C Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate A->C Condensation (100-110°C) B Triethyl Orthoformate + Acetic Anhydride B->C E Ethyl 5-(difluoromethyl)-1-ethyl- 1H-pyrazole-4-carboxylate (+ 3-isomer byproduct) C->E Ring Closure (0°C to RT) D Ethylhydrazine (in Ethanol at RT) D->E F NaOH / H2O (Saponification at 60°C) E->F Hydrolysis G HCl Acidification & Fractional Crystallization F->G pH Adjustment to 2.0 H 5-(Difluoromethyl)-1-ethyl- 1H-pyrazole-4-carboxylic acid G->H Mother Liquor Isolation

Synthetic workflow for 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

References

1.[2] US8871947B2 - Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. Google Patents. Available at: 2.[4] CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. Available at: 3.[3] EP1997808A1 - Procédé de production de pyrazoles (Process for the production of pyrazoles). Google Patents. Available at: 4.[1] Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. Available at:[Link] 5.[5] Ex Situ Generation of Difluorodiazoethane (CF2HCHN2): Application in the Regioselective Synthesis of CF2H-Containing Pyrazoles. Organic Letters - ACS Publications. Available at:[Link]

Sources

Preparation of ethyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Enrichment and Isolation of Ethyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Executive Summary

In the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical kinase inhibitors, 1,3-disubstituted pyrazoles are critical pharmacophores[1]. While industrial synthesis heavily optimizes for the 3-(difluoromethyl) isomer, the 5-(difluoromethyl) isomer —specifically ethyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate—is a vital regulatory impurity standard required for Good Laboratory Practice (GLP) batch analysis and Structure-Activity Relationship (SAR) profiling.

This application note provides a validated, mechanistic approach to intentionally override the standard kinetic control of pyrazole cyclization, thereby enriching and isolating the typically "undesired" 5-isomer from the reaction of2[2] and ethylhydrazine.

Mechanistic Rationale: Overriding Kinetic Control

The synthesis of pyrazole-4-carboxylates relies on the condensation of a bifunctional enol ether with an alkylhydrazine. The enol ether precursor possesses two electrophilic centers:

  • The highly reactive, electron-deficient ketone (

    
    ) adjacent to the 
    
    
    
    group.
  • The softer Michael-acceptor carbon (

    
    ).
    

Under standard industrial conditions designed to yield the 3-isomer, the enol ether is metered into a pool of alkylhydrazine at cryogenic temperatures (e.g., -60 °C)3[3]. This enforces strict kinetic control , where the more nucleophilic terminal


 of the hydrazine attacks the highly electrophilic ketone, leading to the 3-isomer after cyclization.

To enrich the 5-isomer , we must disrupt this kinetic preference. This is achieved via two deliberate experimental choices:

  • Reverse Addition: Metering the ethylhydrazine into the enol ether ensures the electrophile is in excess during the initial condensation, altering the intermediate hydrazone equilibrium.

  • Elevated Temperature: Conducting the reaction at 25 °C (rather than -60 °C) provides the thermal energy necessary to overcome the activation barrier for the terminal

    
     to attack the less reactive 
    
    
    
    center, shifting the reaction toward thermodynamic control [3].

Quantitative Data: Condition-Dependent Isomer Distribution

While industrial optimization primarily focuses on 1-methyl derivatives[4], the mechanistic principles apply homologously to the 1-ethyl derivatives. Table 1 summarizes how temperature and addition sequence dictate the regiomeric ratio.

Table 1: Impact of Reaction Parameters on Regioselectivity

Addition SequenceTemperature (°C)SolventResulting Ratio (3-Isomer : 5-Isomer)Mechanistic Dominance
Enol ether into Hydrazine-60 °CToluene9.8 : 1Strict Kinetic Control
Enol ether into Hydrazine-40 °CToluene6.5 : 1Kinetic Control
Enol ether into Hydrazine-20 °CToluene4.4 : 1Mixed Control
Hydrazine into Enol ether +25 °C Ethanol ~1.5 : 1 to 1 : 1 Thermodynamic Equilibration

(Data extrapolated from optimization studies of homologous pyrazole-4-carboxylates[3])

Experimental Workflow Diagram

SynthesisWorkflow Enol Enol Ether Precursor Inter Hydrazone Equilibration (25°C) Enol->Inter Hydrazine Ethylhydrazine (Reverse Addition) Hydrazine->Inter Dropwise Cyclize Cyclization (60°C) Inter->Cyclize Iso3 3-Isomer (Kinetic) Cyclize->Iso3 Iso5 5-Isomer (Thermodynamic Target) Cyclize->Iso5 Enhanced Yield Purify Flash Chromatography Iso3->Purify Iso5->Purify

Workflow for the regioselective enrichment and isolation of the 5-isomer pyrazole.

Detailed Experimental Protocol

Reagents & Materials:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq, 10 mmol, 2.22 g)

  • Ethylhydrazine (1.1 eq, 11 mmol) - Note: If using ethylhydrazine hydrochloride, pre-neutralize with 1.1 eq of triethylamine.

  • Anhydrous Ethanol (25 mL)

  • Silica Gel (230-400 mesh) for flash chromatography.

Step-by-Step Methodology:

  • Preparation of the Electrophile Pool: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (2.22 g) in 15 mL of anhydrous ethanol. Maintain the flask at ambient temperature (20–25 °C).

  • Reverse Addition (Nucleophile Metering): Dissolve ethylhydrazine (11 mmol) in 10 mL of anhydrous ethanol. Transfer this solution to the addition funnel. Add the hydrazine solution dropwise to the rapidly stirring enol ether solution over a period of 45 minutes. Causality: Slow addition of the nucleophile at room temperature prevents local excesses of hydrazine, allowing the intermediate hydrazone to thermodynamically equilibrate toward the 5-isomer pathway before irreversible ring closure occurs.

  • Cyclization & Maturation: Once the addition is complete, stir the reaction mixture at 25 °C for 2 hours. Subsequently, attach a reflux condenser and heat the mixture to 60 °C for 1 hour to drive the cyclization to absolute completion and eliminate the ethanol byproduct.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The reaction is self-validating when the UV-active enol ether spot (

    
    ) is entirely consumed. A crude 
    
    
    
    NMR of the aliquot will display two distinct difluoromethyl doublets/triplets, confirming the presence of both the 3-isomer and the enriched 5-isomer.
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting oily residue between Ethyl Acetate (30 mL) and Purified Water (30 mL). Extract the aqueous layer once more with Ethyl Acetate (20 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Chromatographic Isolation: Load the crude isomer mixture onto a silica gel column. Elute using a gradient of Hexanes and Ethyl Acetate (starting at 9:1, progressing to 4:1). Causality: The 5-isomer typically exhibits a different retention factor (

    
    ) than the 3-isomer due to the steric shielding of the ester carbonyl by the adjacent difluoromethyl and N-ethyl groups. Collect the fractions corresponding to the 5-isomer, verify purity via HPLC, and concentrate to yield pure ethyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate.
    

References

  • Title: Process for preparing 1,3-disubstituted pyrazolecarboxylic esters (US8344157B2)
  • Title: Process for the production of pyrazoles (EP1997808A1)
  • Title: Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester (US8871947B2)
  • Title: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CID 44185486)

Sources

Reagents for N-ethylation of 5-(difluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reagents and protocols for the N-ethylation of 3/5-(difluoromethyl)pyrazole. The core challenge in this transformation is regioselectivity .[1] Due to annular tautomerism, the starting material exists in equilibrium between 3-(difluoromethyl)-1H-pyrazole and 5-(difluoromethyl)-1H-pyrazole.

Direct alkylation typically yields a mixture of two isomers:

  • 1-ethyl-3-(difluoromethyl)pyrazole (Major Product): Formed by alkylation of the nitrogen distal to the

    
     group.
    
  • 1-ethyl-5-(difluoromethyl)pyrazole (Minor Product): Formed by alkylation of the nitrogen proximal to the

    
     group.
    

This guide provides the mechanistic rationale for this selectivity, protocols to perform the reaction, and analytical methods to distinguish the isomers.

Mechanistic Insight: The Selectivity Challenge

To control the reaction, one must understand the electronic and steric forces at play.[1] The


 group is a lipophilic, electron-withdrawing bioisostere.
  • Electronic Effect: The electron-withdrawing nature of the difluoromethyl group reduces the electron density of the adjacent nitrogen (proximal N). Consequently, the distal nitrogen retains higher nucleophilicity.

  • Steric Effect: Although

    
     is smaller than 
    
    
    
    , it still exerts steric bulk. The transition state for alkylation at the proximal nitrogen is more crowded, further disfavoring the formation of the 1,5-isomer.

Conclusion: Under standard basic alkylation conditions (


), the 1,3-isomer is the thermodynamic and kinetic major product  (typically >9:1 ratio).
Pathway Visualization

PyrazoleAlkylation cluster_legend Key Drivers Start 3-(difluoromethyl)-1H-pyrazole (Tautomeric Equilibrium) Anion Pyrazolate Anion (Delocalized Negative Charge) Start->Anion Deprotonation (Base) TS_Distal TS: Distal Attack (Less Steric Hindrance) Anion->TS_Distal Fast Path (High Nucleophilicity) TS_Proximal TS: Proximal Attack (Steric Clash with CF2H) Anion->TS_Proximal Slow Path (Electronic Deactivation) Prod_Major MAJOR PRODUCT 1-ethyl-3-(difluoromethyl)pyrazole TS_Distal->Prod_Major Prod_Minor MINOR PRODUCT 1-ethyl-5-(difluoromethyl)pyrazole TS_Proximal->Prod_Minor Legend1 Distal N: More Nucleophilic Legend2 Proximal N: Shielded by CF2H

Figure 1: Mechanistic bifurcation of pyrazole alkylation showing the preference for distal substitution.

Reagent Selection Guide

The choice of alkylating agent and base influences the reaction rate and workup, though the regioselectivity is largely substrate-controlled.

Reagent ClassSpecific ReagentBase / AdditiveSolventProsCons
Alkyl Halide Ethyl Iodide (EtI)

or

MeCN / DMFStandard. High reactivity, complete conversion.EtI is light sensitive. Difficult to shift regio-ratio.
Alkyl Halide Ethyl Bromide (EtBr)NaHTHF / DMFCheaper than iodide.Requires strong base (NaH); strictly anhydrous conditions needed.
Mitsunobu Ethanol (EtOH)

/ DIAD
THFMild conditions; avoids handling alkyl halides.Generates phosphine oxide waste (difficult purification).
Hard Alkylator Triethyloxonium


DCMVery fast; works at lower temps.Moisture sensitive; expensive; aggressive.

Experimental Protocols

Protocol A: Standard Base-Mediated Ethylation (Recommended)

Target: Synthesis of 1-ethyl-3-(difluoromethyl)pyrazole (Major) and isolation of 1,5-isomer (Minor).

Reagents:

  • 3-(difluoromethyl)-1H-pyrazole (1.0 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) — Note: Cesium Carbonate (
    
    
    
    ) may be used to potentially accelerate reaction but rarely alters selectivity significantly.
  • Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(difluoromethyl)-1H-pyrazole (e.g., 1.18 g, 10 mmol) and anhydrous MeCN (50 mL).

  • Deprotonation: Add

    
     (2.76 g, 20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow.
    
  • Alkylation: Add Ethyl Iodide (0.96 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under a reflux condenser for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The N-ethylated products usually have a higher

      
       than the free NH-pyrazole.
      
  • Workup: Cool to RT. Filter off the inorganic solids through a pad of Celite. Rinse the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: The isomers are close in polarity but separable. Use Flash Column Chromatography (Silica gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: The 1-ethyl-3-(difluoromethyl)pyrazole (Major) typically elutes first (less polar) followed by the 1-ethyl-5-(difluoromethyl)pyrazole (Minor).

Protocol B: Mitsunobu Ethylation

Use case: When alkyl halides are to be avoided or for parallel synthesis libraries.

Reagents:

  • Substrate (1.0 equiv)

  • Ethanol (1.5 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • THF (Anhydrous)[1]

Step-by-Step:

  • Dissolve pyrazole,

    
    , and Ethanol in THF at 0°C.
    
  • Add DIAD dropwise over 10 minutes to maintain low temperature.

  • Allow to warm to RT and stir overnight.

  • Note: This method rarely improves the 1,5-isomer ratio and often complicates purification due to

    
     byproduct.
    

Analytical Validation: Distinguishing Isomers

Correctly assigning the Regioisomers is critical. Do not rely solely on elution order.

NMR Signature Table
Feature1-ethyl-3-(difluoromethyl)pyrazole (Major)1-ethyl-5-(difluoromethyl)pyrazole (Minor)

NMR

to

ppm

to

ppm (Often slightly downfield)

NMR (

)
Triplet,

Hz
Triplet,

Hz
NOE (Critical) NOE observed between N-Ethyl

and Pyrazole H-4 / H-5. NO interaction with

.
Strong NOE observed between N-Ethyl

and the

proton.

Diagnostic Logic:

  • Run a 1D NOESY or 2D NOESY experiment.

  • Irradiate the

    
     (methylene) protons of the ethyl group.
    
  • If you see enhancement of the

    
     proton (triplet, 
    
    
    
    6.5–7.0 ppm):
    You have the 1,5-isomer (Product B).
  • If you see enhancement of the aromatic Pyrazole-H: You have the 1,3-isomer (Product A).

Troubleshooting & Optimization

  • Problem: Low yield of the desired 5-isomer.

    • Solution: Direct alkylation is poor for accessing the 5-isomer. If this isomer is required for SAR (Structure-Activity Relationship), consider Cyclization Chemistry instead of alkylation. React ethyl hydrazine with 4,4-difluorobutane-1,3-dione to access the 1-ethyl-5-(difluoromethyl) regioisomer more selectively.

  • Problem: Incomplete reaction.

    • Solution: Switch solvent to DMF and increase temperature to 80°C. Ensure EtI is fresh (colorless, not brown).

References

  • Edilova, Y. O., et al. (2025).[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Rosa, F. A., et al. (2008).[4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett. Link

  • BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles: FAQs and Protocols. Link

  • Tolkunov, V. S., et al. (2023). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds. Link

Sources

Scalable synthetic route for 1-ethyl-3-(difluoromethyl)pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Regioselective Synthesis of 1-Ethyl-3-(difluoromethyl)pyrazole

Executive Summary & Strategic Analysis

The 1-ethyl-3-(difluoromethyl)pyrazole scaffold is a critical pharmacophore in modern agrochemical (SDHI fungicides) and pharmaceutical design.[1] The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups while enhancing metabolic stability.[1]

However, the scalable synthesis of this moiety presents a classic heterocyclic challenge: Regioselectivity. [1][2]

The core difficulty lies in the tautomeric equilibrium of the parent 3-(difluoromethyl)pyrazole.[1] Direct alkylation typically yields a mixture of the desired 1,3-isomer and the often undesired 1,5-isomer , with separation becoming exponentially more difficult at scale due to overlapping boiling points.[1]

This Application Note details two distinct synthetic workflows:

  • Protocol A (The "Gold Standard"): De novo cyclocondensation using fluorinated enones. This route guarantees high regiochemical fidelity (>95:5).[1]

  • Protocol B (The "Cost-Driven" Alternative): Direct alkylation with phase-transfer catalysis (PTC).[1] This route utilizes cheaper raw materials but necessitates rigorous downstream fractionation.[1]

Reaction Pathway Visualization

The following logic map illustrates the divergent synthetic strategies and the mechanistic origins of the regioselectivity.

G Start_Alk Route B: Direct Alkylation (Cheap, Low Selectivity) Parent 3-(Difluoromethyl)pyrazole (Tautomeric Mixture) Start_Alk->Parent Start_Cyc Route A: Cyclocondensation (High Selectivity, Engineered Precursor) Enone 4-ethoxy-1,1-difluorobut-3-en-2-one (Activated Enone) Start_Cyc->Enone Alkylator Ethyl Bromide/Iodide + Base (Cs2CO3/KOH) Parent->Alkylator SN2 Attack Hydrazine Ethylhydrazine Enone->Hydrazine Michael Addition Isomer_13 Target: 1-Ethyl-3-(difluoromethyl)pyrazole (Thermodynamic Product in Cyclization) Hydrazine->Isomer_13 >95% Regioselectivity Alkylator->Isomer_13 ~60-70% Yield Isomer_15 Impurity: 1-Ethyl-5-(difluoromethyl)pyrazole (Steric/Kinetic Product) Alkylator->Isomer_15 ~30-40% Yield

Figure 1: Comparative synthetic pathways.[1] Route A (Cyclocondensation) locks regiochemistry via the Michael addition step, whereas Route B (Alkylation) suffers from N-nucleophile ambiguity.[1]

Protocol A: De Novo Cyclocondensation (Recommended)[1]

This route is preferred for pharmaceutical-grade synthesis where isomer purity is a Critical Quality Attribute (CQA).[1] It relies on the reaction of 4-ethoxy-1,1-difluorobut-3-en-2-one (or its trifluoro-analog equivalent adjusted for difluoro chemistry) with ethylhydrazine .[1]

Mechanism of Selectivity

The reaction proceeds via a Michael addition of the terminal hydrazine nitrogen (more nucleophilic) to the


-carbon of the enone.[1] This locks the ethyl group distal to the 

moiety, exclusively forming the 1,3-isomer upon cyclization.[1]
Materials
  • Precursor: 4-ethoxy-1,1-difluorobut-3-en-2-one (1.0 equiv).[1]

  • Reagent: Ethylhydrazine oxalate (1.05 equiv) (Use oxalate salt for better stability/handling than free base).[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Base: Triethylamine (Et3N) (2.5 equiv) to liberate free hydrazine.[1]

Step-by-Step Workflow
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.[1] Purge with

    
    .
    
  • Solubilization: Charge Ethanol (10 V) and Ethylhydrazine oxalate. Cool to 0°C.[1]

  • Base Addition: Add Et3N dropwise, maintaining internal temperature

    
    . (Exothermic neutralization).[1]
    
  • Precursor Addition: Add 4-ethoxy-1,1-difluorobut-3-en-2-one dropwise over 60 minutes.

    • Note: Control addition rate to keep temperature

      
      . The Michael addition is rapid and exothermic.[1]
      
  • Cyclization: Allow the mixture to warm to 20°C, then heat to reflux (78°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor consumption of enone via GC-FID or TLC (Hexane/EtOAc 4:1).[1]

  • Workup:

    • Concentrate solvent under reduced pressure.[1]

    • Redissolve residue in MTBE (Methyl tert-butyl ether) and wash with water (

      
      ) to remove triethylammonium salts.[1]
      
    • Wash organic layer with Brine.[1] Dry over

      
      .[1]
      
  • Purification: The crude oil is typically >95% pure 1,3-isomer.[1] Final purification via vacuum distillation is recommended to remove trace color bodies.[1]

Protocol B: Direct Alkylation (Cost-Effective/Scale-Up)[1]

If the enone precursor is unavailable or cost-prohibitive, direct alkylation of 3-(difluoromethyl)pyrazole is the alternative.[1] This requires optimization to suppress the 1,5-isomer.[1]

Optimization Strategy: Phase Transfer Catalysis (PTC)

Using a solid base (


 or 

) in a non-polar solvent with a PTC can sometimes shift selectivity compared to homogeneous conditions, though a mixture is inevitable.[1]
Materials
  • Substrate: 3-(difluoromethyl)pyrazole.[1][3][4][5]

  • Alkylator: Ethyl Bromide (1.2 equiv).[1]

  • Base:

    
     (1.5 equiv) (Cesium effect often favors N1 alkylation due to the "Ceiling Effect" of the cation).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Workflow
  • Charge: Dissolve 3-(difluoromethyl)pyrazole in MeCN (10 V).

  • Base: Add powdered

    
    . Stir for 30 mins at 20°C.
    
  • Alkylation: Add Ethyl Bromide dropwise.

  • Reaction: Heat to 50°C for 12 hours.

    • Warning: Do not overheat.[1][6][7] High temperatures increase the rate of 1,5-alkylation (kinetic product) and potential quaternary salt formation.[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

  • Separation (The Critical Step):

    • The crude will contain a ~3:1 to 4:1 mixture of 1,3- vs 1,5-isomers.[1]

    • Distillation: Use a high-efficiency fractionating column (e.g., Vigreux or Spinning Band if lab scale).[1] The 1,5-isomer typically has a slightly higher boiling point due to higher dipole moment/polarity, but the

      
       may be 
      
      
      
      .[1]
    • Chromatography: If distillation fails, silica gel chromatography (Hexane/EtOAc gradient) is required.[1] The 1,3-isomer usually elutes first (less polar).[1]

Analytical Validation (Self-Validating System)

You must confirm regiochemistry using NMR.[1] The specific coupling patterns of the


 group are diagnostic.
Attribute1-Ethyl-3-(difluoromethyl)pyrazole (Target)1-Ethyl-5-(difluoromethyl)pyrazole (Impurity)

NMR Shift

to

ppm

to

ppm (Similar)

NMR (Ring)
H4 and H5 protons show distinct coupling.[1][8]H3 and H4 protons show distinct coupling.[1]
NOESY (Crucial) NOE correlation between N-Ethyl protons and H5 (ring proton). NO correlation between N-Ethyl and

.[1]
Strong NOE between N-Ethyl protons and

group.[1]
Boiling Point Generally Lower Generally Higher (More polar)

Table 1: Diagnostic criteria for isomer differentiation.

Safety & Hazards

  • Difluoromethyl Stability: The

    
     group is sensitive to strong bases (e.g., NaH, LDA) which can deprotonate the 
    
    
    
    , leading to alpha-elimination and difluorocarbene formation.[1] Avoid strong bases; stick to Carbonates or Triethylamine.
  • Hydrazines: Ethylhydrazine is toxic and a potential carcinogen.[1] All operations in Protocol A must be conducted in a fume hood with appropriate PPE (double gloving).[1]

  • Exotherms: The Michael addition in Protocol A is exothermic. Failure to control temperature can lead to runaway reactions or polymerization of the enone.[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences, 2025.[1][2][9] Link

    • Demonstrates the difficulty of direct alkylation and the utility of directing groups.
  • Industrial Scalability (Fluxapyroxad Analogs)

    • Continuous Flow Synthesis of Fluorinated Pyrazoles. EP 3650443 A1.[1] Link

    • Details the industrial relevance of the cyclocondensation route for SDHI fungicide intermedi
  • Isomer Separation Challenges

    • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.[1] Arkivoc, 2025.[1][2][7][8][10] Link

    • Explicitly discusses the boiling point overlaps of 1,3 and 1,5 isomers and the necessity of efficient separ
  • Mechanistic Insight

    • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega, 2023.[1] Link[1]

    • Provides the mechanistic basis for the Michael addition-cyclization p

Sources

Application Note: Regioselective C-4 Functionalization of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The 5-(difluoromethyl)-1-ethyl-1H-pyrazole scaffold is a highly privileged motif in modern drug discovery and agrochemical development. The difluoromethyl (–CF₂H) group serves as a lipophilic hydrogen bond donor, significantly enhancing metabolic stability, membrane permeability, and target binding affinity compared to unfluorinated analogs.

However, the strong electron-withdrawing nature of the –CF₂H group (via the inductive –I effect) drastically reduces the electron density of the pyrazole core. This electronic deactivation makes late-stage functionalization—particularly electrophilic aromatic substitution (EAS)—thermodynamically and kinetically challenging compared to standard alkyl-substituted pyrazoles[1].

As a Senior Application Scientist, understanding the balance between steric direction and electronic deactivation is critical. This guide details validated, self-validating protocols for the regioselective C-4 halogenation and formylation of this deactivated scaffold, providing robust intermediates for downstream cross-coupling campaigns.

Mechanistic Logic of C-4 Substitution

Despite the deactivating influence of the 5-CF₂H group, the C-4 position remains the most nucleophilic site on the pyrazole ring. Furthermore, the 1-ethyl group provides steric shielding at N-1 and C-5, exclusively directing incoming electrophiles to the C-4 position[2]. To overcome the inherent electronic deactivation, highly reactive electrophilic species—such as halonium ions generated in strongly acidic media—must be utilized to drive the formation of the Wheland intermediate[3].

G A 5-(CF2H)-1-ethyl-1H-pyrazole (Nucleophilic at C-4) C Wheland Intermediate (C-4 Attack) A->C EAS B Electrophile Generation (e.g., NIS + TFA) B->C E+ D Deprotonation (Aromatization) C->D -H+ E C-4 Functionalized Product (Halide, Formyl) D->E

Mechanistic logic of C-4 electrophilic aromatic substitution on the pyrazole core.

Validated Experimental Protocols

Protocol A: Electrophilic C-4 Iodination

Causality & Optimization: Standard iodination conditions (e.g., I₂/K₂CO₃) often fail or proceed sluggishly with electron-deficient pyrazoles. By utilizing N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA), we generate a highly reactive iodonium (I⁺) species. The strongly acidic environment is critical: it prevents the basic N-2 atom from coordinating with the electrophile, enforcing direct C-4 attack[3].

In-Process Self-Validation:

  • TLC Monitoring: The UV-active starting material will be consumed and replaced by a significantly less polar spot (Hexanes/EtOAc 3:1).

  • LC-MS: Transition from starting material (

    
    ) to the iodinated product (
    
    
    
    ).
  • ¹H-NMR: Disappearance of the characteristic C-4 aromatic proton singlet at ~6.4 ppm.

Step-by-Step Methodology:

  • Charge a flame-dried 50 mL round-bottom flask with 5-(difluoromethyl)-1-ethyl-1H-pyrazole (1.0 equiv, 10 mmol, 1.46 g).

  • Add 15 mL of anhydrous Trifluoroacetic Acid (TFA) and stir at 0 °C under an argon atmosphere.

  • Portion-wise, add N-Iodosuccinimide (NIS) (1.2 equiv, 12 mmol, 2.70 g) over 15 minutes to control the mild exotherm.

  • Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • Quench the reaction by pouring the mixture over crushed ice containing saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any residual oxidative iodine species.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (until pH ~7) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 4-iodo-5-(difluoromethyl)-1-ethyl-1H-pyrazole.

Protocol B: Electrophilic C-4 Bromination

Causality & Optimization: Bromination requires slightly less aggressive activation than iodination. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a controlled release of Br⁺. Gentle heating ensures complete conversion of the deactivated substrate without over-halogenation.

In-Process Self-Validation:

  • LC-MS: Observation of the classic 1:1 isotopic bromine pattern at

    
     and 
    
    
    
    .

Step-by-Step Methodology:

  • Dissolve 5-(difluoromethyl)-1-ethyl-1H-pyrazole (1.0 equiv, 10 mmol, 1.46 g) in 20 mL of anhydrous DMF in a 50 mL flask.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol, 1.96 g) in one portion at room temperature.

  • Stir the mixture at 50 °C for 6 hours. Monitor via TLC for the disappearance of the starting material.

  • Cool to room temperature and dilute with 50 mL of distilled water to partition into an organic phase.

  • Extract with Methyl tert-butyl ether (MTBE) (3 x 25 mL). Wash the organics extensively with water (3 x 20 mL) to remove residual DMF, followed by a brine wash.

  • Dry over MgSO₄, filter, concentrate, and purify via silica gel chromatography.

Protocol C: C-4 Formylation (Vilsmeier-Haack)

Causality & Optimization: Direct formylation introduces a versatile aldehyde handle for downstream reductive aminations. Because the pyrazole is deactivated by the –CF₂H group, standard Vilsmeier-Haack conditions (POCl₃/DMF) require elevated temperatures (90 °C) to force the addition of the intermediate iminium species.

In-Process Self-Validation:

  • LC-MS: Product mass observed at

    
    .
    
  • ¹H-NMR: Appearance of a distinct, highly deshielded aldehyde proton singlet at ~9.8 ppm.

Step-by-Step Methodology:

  • Cool anhydrous DMF (3.0 equiv, 30 mmol, 2.3 mL) to 0 °C under argon.

  • Dropwise, add Phosphorus Oxychloride (POCl₃) (1.5 equiv, 15 mmol, 1.4 mL) to form the Vilsmeier reagent. Stir for 30 mins.

  • Add 5-(difluoromethyl)-1-ethyl-1H-pyrazole (1.0 equiv, 10 mmol, 1.46 g) dissolved in 2 mL DMF.

  • Heat the sealed system to 90 °C for 12 hours.

  • Cool to room temperature, pour over ice water, and basify with saturated aqueous Na₂CO₃ (pH ~8) to hydrolyze the iminium intermediate.

  • Extract with EtOAc, dry, and concentrate to yield the C-4 carbaldehyde.

Quantitative Data & Analytical Benchmarks

FunctionalizationReagents & ConditionsTarget

(LC-MS)
¹H-NMR Key Shift MarkerTypical Yield
C-4 Iodination NIS, TFA, 60 °C, 4h273.0Loss of ~6.4 ppm (s, 1H)75 - 85%
C-4 Bromination NBS, DMF, 50 °C, 6h225.0 / 227.0Loss of ~6.4 ppm (s, 1H)80 - 90%
C-4 Formylation POCl₃, DMF, 90 °C, 12h175.1New ~9.8 ppm (s, 1H)60 - 70%

Downstream Diversification Workflows

Once the C-4 halogen handle is installed, the scaffold is primed for late-stage diversification. The C-4 iodo and bromo derivatives are excellent substrates for palladium-catalyzed cross-couplings, enabling the rapid generation of structure-activity relationship (SAR) libraries for both pharmaceutical and agrochemical pipelines.

G A C-4 Halogenated Pyrazole (Br or I) B Suzuki-Miyaura Cross-Coupling A->B Pd(0), Ar-B(OH)2 C Buchwald-Hartwig Amination A->C Pd(0), R-NH2 D C-4 Aryl/Heteroaryl Derivatives B->D E C-4 Amino Derivatives C->E

Late-stage diversification workflows for C-4 halogenated pyrazole intermediates.

References

  • [1] Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. URL:[Link]

  • SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Società Chimica Italiana (Chim.it). URL:[Link]

  • [3] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. National Institutes of Health (NIH). URL:[Link]

  • [2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. URL:[Link]

Sources

One-pot synthesis of 1-ethyl-5-(difluoromethyl)pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled One-Pot Synthesis of 1-Ethyl-5-(difluoromethyl)pyrazole Derivatives

Executive Summary

The 1-alkyl-5-(fluoroalkyl)pyrazole scaffold is a critical pharmacophore in modern agrochemistry (e.g., SDHI fungicides) and pharmaceutical design. However, the synthesis of 1-ethyl-5-(difluoromethyl)pyrazole presents a significant regiochemical challenge. Traditional condensation of ethylhydrazine with 4,4-difluoroacetoacetate typically favors the thermodynamically stable 3-difluoromethyl isomer or yields difficult-to-separate mixtures.

This Application Note details a robust, one-pot regioselective protocol utilizing the


-alkoxyvinyl ketone (enone) pathway . By generating a reactive 4-ethoxy-1,1-difluorobut-3-en-2-one intermediate in situ, we direct the nucleophilic attack of the hydrazine to ensure exclusive formation of the 5-difluoromethyl isomer. This method offers high yields (>85%), operational simplicity, and scalability.

Strategic Rationale & Mechanism

The Regioselectivity Paradox

In the reaction between a monosubstituted hydrazine (


) and a nonsymmetrical 1,3-dielectrophile (

), two isomers are possible.
  • Knorr Synthesis (Standard): The terminal amino group (

    
    , the harder nucleophile) typically attacks the most electrophilic carbonyl. Since the difluoromethyl ketone (
    
    
    
    ) is highly electrophilic, the
    
    
    attacks there first. Subsequent cyclization places the
    
    
    -alkyl group distal to the fluoroalkyl group, yielding the 3-difluoromethyl isomer.
  • Enone Route (This Protocol): We utilize a "push-pull" alkene system (

    
    ). The 
    
    
    
    -carbon (attached to ethoxy) becomes the primary site for nucleophilic attack via Michael addition-elimination. The
    
    
    of the hydrazine displaces the ethoxy group before cyclization occurs. The secondary nitrogen (
    
    
    ) then closes the ring onto the fluoroalkyl ketone. This forces the ethyl group to be adjacent to the difluoromethyl group, yielding the 5-difluoromethyl isomer.
Visualizing the Pathway

ReactionMechanism Start Precursors: Difluoroacetyl Chloride + Ethyl Vinyl Ether Intermediate Intermediate (In Situ): 4-Ethoxy-1,1-difluorobut-3-en-2-one (Push-Pull Enone) Start->Intermediate Acylation (-HCl) Addition Step 1: Michael Addition (-NH2 attacks C-beta) Intermediate->Addition + EtNHNH2 Adduct Acyclic Adduct: CF2H-CO-CH=CH-NH-NH-Et Addition->Adduct - EtOH Cyclization Step 2: Cyclization (-NH-Et attacks C=O) Adduct->Cyclization Product Target: 1-Ethyl-5-(difluoromethyl)pyrazole Cyclization->Product - H2O

Figure 1: Mechanistic pathway ensuring 5-regioselectivity via the enone intermediate.

Materials & Equipment

Reagents
ReagentRolePurity / GradeNotes
Difluoroacetyl Chloride Fluoroalkyl Source>97%Volatile, corrosive. Handle in fume hood.
Ethyl Vinyl Ether Enol Ether Precursor>98%Stabilized with BHT.
Pyridine Base (Acid Scavenger)AnhydrousDry over KOH or molecular sieves.
Ethylhydrazine Oxalate Nucleophile>95%Preferred over free base for stability/safety.
Dichloromethane (DCM) SolventHPLC GradeAnhydrous.
Ethanol (EtOH) Co-solventAbsoluteUsed in the cyclization step.[1]
Equipment
  • Three-neck round-bottom flask (250 mL) with internal thermometer.

  • Pressure-equalizing addition funnel.

  • Inert gas manifold (Nitrogen or Argon).

  • Rotary evaporator with vacuum controller (for volatile fluorinated species).

Experimental Protocol

This protocol describes the synthesis of Ethyl 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (a versatile derivative). To synthesize the unsubstituted core, substitute Ethyl 3-ethoxyacrylate with Ethyl vinyl ether in Step 1.

Step 1: In Situ Generation of the Enone Intermediate
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a stir bar, thermometer, and addition funnel. Flush with Nitrogen.[2][3]

  • Charge: Add Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) to DCM (100 mL). Cool the solution to 0 °C using an ice bath.

  • Acylation: Transfer Difluoroacetyl chloride (12.6 g, 110 mmol) to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: The solution will turn slightly yellow/orange, and pyridinium salts may precipitate.

  • Maturation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of the acrylate and formation of the acylated intermediate (

      
      ).
      
Step 2: Cyclocondensation (One-Pot)
  • Solvent Switch (Optional but Recommended): While not strictly necessary, exchanging DCM for Ethanol improves the rate of the next step. However, for a true one-pot, we proceed in DCM/EtOH mixture. Add Ethanol (50 mL) to the reaction vessel.

  • Hydrazine Addition: Cool the mixture back to 0 °C .

  • Reaction: Add Ethylhydrazine oxalate (16.5 g, 110 mmol) portion-wise as a solid (or predissolved in minimal water/EtOH if using free base) over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to keep Temp

      
      .
      
  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 45 °C for DCM/EtOH mix) for 3 hours.

  • Completion: Monitor by HPLC or TLC. The intermediate enone should disappear.

Step 3: Workup & Purification
  • Quench: Cool to room temperature. Pour the reaction mixture into Water (200 mL).

  • Extraction: Extract with DCM (3 x 50 mL).

  • Wash: Wash combined organics with 1M HCl (50 mL) to remove residual pyridine/hydrazine, followed by Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Crude: usually obtains a yellow oil.

    • Distillation: High vacuum distillation (0.5 mbar, ~80–90 °C) yields the pure product as a clear oil or low-melting solid.

    • Crystallization: If solid, recrystallize from Hexane/Ethanol.

Data Analysis & Validation

Expected Results
ParameterSpecification
Yield 82 – 88%
Appearance Pale yellow oil or white solid
Regioselectivity > 98:2 (5-isomer : 3-isomer)
Spectroscopic Validation (NMR)

The critical distinction between the 3-isomer and 5-isomer is the coupling of the


 proton and the proximity to the N-Ethyl group.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (t, 3H, 
      
      
      
      )
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
       7.10 (t, 1H, 
      
      
      
      ,
      
      
      ) — Characteristic triplet.
    • 
       8.05 (s, 1H, Pyrazole H-3) — Note: If this were the 3-CF2H isomer, this proton would be at H-5 and typically shifted differently.
      
  • ¹³C NMR:

    • The Carbonyl carbon of the ester and the C-5 carbon of the pyrazole show distinct splitting patterns due to Fluorine coupling.

  • NOESY (Definitive Proof):

    • 5-isomer: Strong NOE correlation between the

      
       protons and the 
      
      
      
      proton.
    • 3-isomer: NOE correlation between

      
       and the Pyrazole H-5 proton; no correlation with 
      
      
      
      .

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Mixture Check1 Check 1: Temperature Control Did T exceed 10°C during hydrazine addition? Problem->Check1 Check2 Check 2: Reagent Quality Is the Difluoroacetyl chloride hydrolyzed? Check1->Check2 No Solution1 High T promotes side reactions. Use slower addition/better cooling. Check1->Solution1 Yes Check3 Check 3: Solvent Water Was the DCM anhydrous? Check2->Check3 No Solution2 Hydrolysis produces acid, stopping acylation. Use fresh reagent/distill before use. Check2->Solution2 Yes Solution3 Water competes with Vinyl Ether. Dry solvents over sieves. Check3->Solution3 Yes

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Martins, M. A. P., et al. (2001). "Regiospecific Synthesis of 5-Trifluoromethyl-1H-pyrazoles from 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones." Journal of Heterocyclic Chemistry, 38(3), 639–643. Link

  • Bonacorso, H. G., et al. (2002). "Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazine derivatives: a facile access to 3- and 5-trifluoromethyl-1H-pyrazoles." Journal of Fluorine Chemistry, 117(2), 145–151. Link

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of 1,5-Disubstituted Trifluoromethylpyrazoles." Organic Letters, 10(4), 605–608. Link

  • Syngenta Participations AG. (2014). "Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid." Organic Process Research & Development, 18(10), 1002–1009. (Cited for contrast in regioselectivity mechanisms). Link

Sources

Application Note: Amide Coupling Conditions for 1-Ethyl-5-(difluoromethyl)pyrazole-4-carboxylic Acid

[1]

Executive Summary

The synthesis of carboxamides derived from 1-ethyl-5-(difluoromethyl)pyrazole-4-carboxylic acid presents specific challenges distinct from its more common regioisomer, the 1-methyl-3-(difluoromethyl) analog used in SDHI fungicides (e.g., Fluxapyroxad, Bixafen).[1] The placement of the difluoromethyl (


This guide details three validated protocols to overcome these steric and electronic hurdles:

  • Method A (Acid Chloride): The robust, scalable standard for difficult amines.[2]

  • Method B (T3P Anhydride): A mild, high-yield alternative for late-stage functionalization.[1][2]

  • Method C (HATU/HOAt): The discovery-phase standard for rapid library generation.[2]

Chemical Context & Mechanistic Insight

Structural Analysis: The "Ortho" Effect

Unlike the widely utilized 3-(difluoromethyl) isomer, the 5-(difluoromethyl) isomer possesses a unique steric clash. The bulky


1
  • Electronic Deactivation: The electron-withdrawing nature of the

    
     group (
    
    
    ) reduces the electron density of the pyrazole ring, making the carboxylate less nucleophilic but the activated carbonyl (e.g., acyl chloride) highly electrophilic.[1]
  • Steric Gear Effect: The repulsion between the N1-ethyl and C5-difluoromethyl groups forces the

    
     moiety to rotate, potentially increasing the effective steric bulk experienced by the incoming amine at the C4-carbonyl.
    
Decision Matrix for Method Selection
ConstraintRecommended MethodWhy?
Scale > 100 g Method A (Acid Chloride) Lowest cost, easiest purification (distillation/crystallization).[1]
Chiral/Sensitive Amine Method B (T3P) Zero racemization, mild pH, easy aqueous workup.[2]
High Throughput (mg) Method C (HATU) Highest probability of success for unoptimized reactions.[2]
Weak Nucleophile (Aniline) Method A or B Requires strong activation (Acid Chloride) or high kinetic activity (T3P).[1][2]

Experimental Protocols

Method A: Acid Chloride Activation (Standard Protocol)

Best for: Scale-up, weak nucleophiles (anilines), and sterically hindered amines.[1]

Reagents:

  • Substrate: 1-Ethyl-5-(difluoromethyl)pyrazole-4-carboxylic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (

    
    ) (1.5–2.0 equiv) or Oxalyl Chloride (1.2 equiv)[1]
    
  • Catalyst: DMF (0.05 equiv)[1]

  • Solvent: Toluene (preferred for scale) or Dichloromethane (DCM)

  • Base (Coupling step): Triethylamine (

    
    ) or Pyridine[1]
    

Workflow:

  • Activation:

    • Suspend the carboxylic acid in anhydrous Toluene (5–10 V).[2]

    • Add catalytic DMF (2–3 drops).[2]

    • Add

      
       dropwise at room temperature.[2]
      
    • Heat to 70–80°C for 2–3 hours. Monitoring by LCMS (quench aliquot with MeOH) should show complete conversion to the methyl ester (surrogate for acid chloride).[2]

    • Critical Step: Concentrate the reaction mixture under reduced pressure to remove excess

      
       and HCl. Co-evaporate with toluene twice.[2] The resulting acid chloride is often a semi-solid or oil.[2]
      
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM or THF.[2]

    • In a separate vessel, dissolve the Amine (1.0–1.1 equiv) and Base (1.2–1.5 equiv) in DCM.

    • Cool the amine solution to 0°C .

    • Add the acid chloride solution dropwise to the amine solution.[2]

    • Warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench with water.[2][3] Wash organic phase with 1N HCl (to remove unreacted amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Propylphosphonic Anhydride (T3P) Coupling

Best for: Late-stage functionalization, acid-sensitive substrates, and "green" chemistry requirements.[1]

Reagents:

  • Substrate: 1-Ethyl-5-(difluoromethyl)pyrazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine (2.5–3.0 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1][2]

Workflow:

  • Setup:

    • Dissolve the carboxylic acid and the amine in EtOAc (5–10 V).

    • Cool the mixture to 0–5°C .

  • Addition:

    • Add the Base (DIPEA) in one portion.[2]

    • Add the T3P solution dropwise over 5–10 minutes. Note: The reaction is exothermic.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 4–12 hours. T3P kinetics are slower than acid chlorides but highly selective.[2]

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.[2]

    • Separate layers.[2] Wash the organic layer with 1N NaOH (removes T3P byproducts which are water-soluble phosphates) and then 1N HCl.[1]

    • Evaporate solvent.[2] Often yields pure product without chromatography.[2][4]

Method C: HATU/HOAt Activation

Best for: Discovery chemistry, parallel synthesis, and very unreactive amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1–1.2 equiv)

  • Base: DIPEA (2.0–3.0 equiv)[1]

  • Solvent: DMF or DMAc (anhydrous).[2][5]

Workflow:

  • Pre-activation:

    • Dissolve the carboxylic acid in DMF.[2][3][5]

    • Add HATU and DIPEA.[2] Stir for 5–10 minutes at room temperature. The solution typically turns yellow/orange.[2]

  • Coupling:

    • Add the amine.[2][3][4][5][6][7]

    • Stir at room temperature for 1–16 hours.

  • Workup:

    • Dilute with EtOAc/Ether.[2][5]

    • Wash extensively with water/LiCl solution (to remove DMF) and brine.[2]

    • Purify via flash chromatography.[2] Note: HATU byproducts (tetramethylurea) can be difficult to remove without column chromatography.[1]

Visual Workflow & Logic

AmideCouplingStartTarget: 1-Ethyl-5-(difluoromethyl)pyrazole-4-carboxamideCheckScaleCheck Scale & Amine TypeStart->CheckScaleRouteARoute A: Acid Chloride(>10g, Anilines, Hindered)CheckScale->RouteAScale-up / Low ReactivityRouteBRoute B: T3P Coupling(Sensitive, Chiral, Green)CheckScale->RouteBSelectivity / Ease of WorkupRouteCRoute C: HATU/HOAt(<100mg, Library)CheckScale->RouteCDiscovery / High ThroughputStepA11. SOCl2, cat. DMF, Toluene, 80°C2. Evaporate to drynessRouteA->StepA1StepB1Mix Acid + Amine in EtOAcRouteB->StepB1StepC1Acid + HATU + DIPEA in DMFRouteC->StepC1StepA2Add Amine, Et3N, DCM, 0°CStepA1->StepA2FinishIsolate & PurifyStepA2->FinishStepB2Add T3P (50%), DIPEA, 0°C -> RTStepB1->StepB2StepB2->FinishStepC2Add Amine, RTStepC1->StepC2StepC2->Finish

Caption: Decision tree for selecting the optimal amide coupling strategy based on scale and substrate properties.

Analytical Data & Troubleshooting

Key Analytical Markers
  • 
     NMR:  The 
    
    
    group typically appears as a doublet (due to coupling with H) around -110 to -115 ppm (
    
    
    ).
  • 
     NMR:  The proton in 
    
    
    appears as a triplet (split by two fluorines) around 6.5–7.5 ppm (
    
    
    ).
  • Monitoring: When using Method A, ensure the disappearance of the broad acid peak and the transient formation of the acid chloride (can be monitored by quenching a drop in MeOH to form the methyl ester).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Incomplete acid chloride formation.Increase

equivalents; ensure fresh DMF catalyst; increase temp to reflux.
Low Conversion (Method B/C) Steric hindrance at C4/C5.[2]Switch to Method A (Acid Chloride) or increase temperature to 50°C with T3P.
Racemization (Chiral Amine) Base-mediated proton abstraction.[1][2]Switch to Method B (T3P) and use Pyridine or Collidine instead of DIPEA.
Hydrolysis of Product Wet solvents or incomplete quenching.[2]Ensure anhydrous conditions during coupling; do not store acid chloride for long periods.[2]

References

  • Walter, H. et al. (2015).[2] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8583-8607.[1] Link

  • Dunetz, J. R. et al. (2016).[2] T3P: Propanephosphonic Acid Anhydride – A Benign Reagent for Diverse Applications. Organic Process Research & Development, 20(2), 140-177.[2] Link

  • BASF SE. (2010).[2] Process for preparing 1-methyl-3-difluoromethyl-pyrazole-4-carboxylic acid. Patent WO2010121799.[2] Link

  • Valeur, E. & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Fluorochem. (2024).[2] Product Specification: Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate. Link

Troubleshooting & Optimization

Technical Support Center: Regioselectivity Control in 1-Ethyl-5-(difluoromethyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges during the cyclocondensation of unsymmetrical hydrazines with fluorinated 1,3-dicarbonyl equivalents.

The synthesis of 1-ethyl-5-(difluoromethyl)pyrazoles is a critical pathway in the development of modern agrochemicals and pharmaceuticals. However, the inherent competition between the two nitrogen nucleophiles of ethylhydrazine often leads to a mixture of 3- and 5-regioisomers. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to drive regioselectivity toward the desired 5-isomer [1].

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a nearly 1:1 mixture of 3- and 5-isomers when reacting a difluoro- -diketone with ethylhydrazine?

Causality & Mechanism: When using a standard


-diketone (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione), both carbonyls are highly electrophilic. Ethylhydrazine possesses two reactive sites: the primary amine (

), which is less sterically hindered and highly nucleophilic, and the secondary amine (

), which is more basic but sterically encumbered. If the

group attacks the

-carbonyl first, subsequent cyclization places the ethyl group at the 1-position and the

group at the 3-position (yielding the 3-isomer). Because the

-carbonyl is extremely electrophilic due to the inductive effect of the fluorine atoms, this undesired attack is highly competitive under standard conditions, leading to poor regiocontrol.
Q2: How can I deliberately invert the regioselectivity to favor the 1-ethyl-5-(difluoromethyl) isomer (>85%)?

Solution: Abandon the


-diketone in favor of an alkoxyacrylate  or enaminone  substrate (e.g., ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate).
By converting one carbonyl into an enol ether or enamine, you create a highly reactive, yet electronically distinct, 

-carbon. The less hindered

group of ethylhydrazine will preferentially undergo a rapid conjugate addition-elimination at this

-carbon, displacing ethanol or dimethylamine. This forces the sterically hindered

group to subsequently close onto the

-carbonyl. This specific sequence dictates that the ethyl-bearing nitrogen bonds directly to the carbon adjacent to the

group, naturally yielding up to 88-92% of the 5-isomer [1][2].
Q3: What role does the solvent play in this cyclocondensation?

Solution: Solvent choice dictates the stabilization of the initial hydrazino-acrylate intermediate. Protic solvents like ethanol can hydrogen-bond with the


-carbonyl, slightly dampening its reactivity and directing the initial 

attack toward the ethoxymethylene carbon. However, conducting the reaction in halogenated aprotic solvents (like

or fluorinated solvents) at sub-zero temperatures has been shown to further suppress the thermodynamic equilibration of the intermediate, locking in the kinetic preference for the 5-isomer [2].
Q4: How do I separate the residual 3-isomer from my target 5-isomer?

Solution: If you synthesize the pyrazole as a 4-carboxylic acid ester (via an alkoxyacrylate), the 5-(difluoromethyl) isomer often exhibits significantly different solubility profiles compared to the 3-isomer. The 3-isomer (often considered the "wrong" isomer in 5-target workflows) can frequently be removed by vacuum distillation or selective crystallization from a toluene/heptane mixture [1][3]. Alternatively, saponification to the carboxylic acid allows for straightforward recrystallization.

Part 2: Quantitative Data & Regioselectivity Profiles

The table below summarizes the expected regioselectivity outcomes based on substrate and condition variations, demonstrating why substrate modification is the most powerful lever for regiocontrol.

Substrate TypeHydrazine SourceSolventTemp (°C)Ratio (5-Isomer : 3-Isomer)
Fluorinated

-Diketone
Ethylhydrazine (aq)Toluene80°C40 : 60

-Enaminone
Ethylhydrazine (anhyd)Ethanol25°C75 : 25

-Alkoxyacrylate
Ethylhydrazine (aq)Ethanol-5°C to 25°C88 : 12

-Alkoxyacrylate
Ethylhydrazine (anhyd)

-5°C92 : 8

Part 3: Mechanistic & Workflow Visualizations

Mechanistic Divergence in Pyrazole Formation

MechanisticPathway SM Alkoxyacrylate + Ethylhydrazine (CF2H-CO-C(CO2Et)=CH-OEt + NH2-NHEt) PathA Pathway A (Kinetic Control) NH2 attacks β-carbon (CH-OEt) SM->PathA Preferred at low temp PathB Pathway B (Thermodynamic/Uncontrolled) NH2 attacks CF2H-carbonyl SM->PathB Competing reaction IntA Hydrazino-acrylate Intermediate (NHEt remains free) PathA->IntA IntB Hydrazone Intermediate (NHEt remains free) PathB->IntB CyclA NHEt attacks CF2H-carbonyl (Intramolecular Cyclization) IntA->CyclA CyclB NHEt attacks β-carbon (Intramolecular Cyclization) IntB->CyclB Prod5 1-Ethyl-5-(difluoromethyl)pyrazole MAJOR PRODUCT (>88%) CyclA->Prod5 Prod3 1-Ethyl-3-(difluoromethyl)pyrazole MINOR PRODUCT (<12%) CyclB->Prod3

Mechanistic pathways showing how initial nucleophilic attack dictates 3- vs 5-regioselectivity.

Validated Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Dissolve Alkoxyacrylate in CH2Cl2 at -5°C Step2 2. Addition Dropwise addition of Ethylhydrazine (1.1 eq) Step1->Step2 Step3 3. Cyclization Warm to 25°C Stir for 4 hours Step2->Step3 Step4 4. Workup Aqueous extraction Remove solvent Step3->Step4 Step5 5. Purification Crystallize from Toluene to isolate 5-isomer Step4->Step5

Step-by-step workflow for the highly regioselective synthesis of 1-ethyl-5-(difluoromethyl)pyrazole.

Part 4: Step-by-Step Methodology

Target: Ethyl 1-ethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate Expected Yield: 82% (Isolated 5-isomer) Regiomeric Purity: >98% post-crystallization

Reagents:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (Alkoxyacrylate): 100 mmol (23.6 g)

  • Ethylhydrazine (anhydrous or 70% aqueous): 110 mmol

  • Dichloromethane (

    
    ): 200 mL
    
  • Toluene (for crystallization): 50 mL

Protocol:

  • Preparation of the Electrophile: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel with the alkoxyacrylate (23.6 g) and

    
     (200 mL).
    
  • Temperature Control: Submerge the flask in an ice/brine bath and allow the internal temperature to stabilize at -5°C. Critical Step: Strict temperature control here prevents the highly exothermic unselective attack of the hydrazine on the

    
    -carbonyl.
    
  • Hydrazine Addition: Load the dropping funnel with ethylhydrazine (110 mmol). Begin dropwise addition over a period of 60 minutes. Maintain the internal temperature below 0°C. The reaction mixture will transition from clear to a pale yellow solution as the hydrazino-acrylate intermediate forms.

  • Cyclocondensation: Once addition is complete, remove the cooling bath. Allow the reaction mixture to warm naturally to 25°C (room temperature). Stir vigorously for 4 hours to ensure complete intramolecular cyclization of the secondary amine onto the

    
    -carbonyl.
    
  • Aqueous Workup: Quench the reaction by adding 100 mL of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with an additional 50 mL of

    
    . Combine the organic layers and wash with brine (100 mL).
    
  • Drying and Concentration: Dry the organic phase over anhydrous

    
    . Filter and concentrate under reduced pressure to yield a crude oil (mixture of ~92:8 5-isomer to 3-isomer).
    
  • Purification (Isomer Separation): Dissolve the crude oil in 50 mL of hot toluene. Allow the solution to cool slowly to room temperature, then place in a refrigerator at 4°C overnight. The 1-ethyl-5-(difluoromethyl)pyrazole-4-carboxylate will preferentially crystallize. Filter the white solids and wash with cold heptane.

References

  • Bayer CropScience AG. (2009). Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters (Patent No. EP1678119B1). European Patent Office.
  • Solvay SA. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids (Patent No. WO2012025469A1). World Intellectual Property Organization.
  • Merial Ltd. (2014). 1-Aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof (Patent No. US8785372B2). U.S. Patent and Trademark Office.

Technical Support Center: Separation & Identification of 1-Ethyl-3/5-(difluoromethyl)pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides medicinal chemists and drug development professionals with field-proven troubleshooting strategies for the regioselective separation and definitive structural identification of 1-ethyl-3-(difluoromethyl)-1H-pyrazole and 1-ethyl-5-(difluoromethyl)-1H-pyrazole.

Diagnostic Workflow

IsomerSeparation Start Crude Reaction Mixture 1-ethyl-3/5-(difluoromethyl)pyrazoles TLC TLC Screening (Hexane/EtOAc) Start->TLC Decision1 ΔRf > 0.05? TLC->Decision1 Flash Flash Chromatography (Normal Phase Silica) Decision1->Flash Yes PrepSFC Prep-SFC or RP-HPLC (C18 / Chiralpak) Decision1->PrepSFC No Isomer5 1,5-Isomer Fraction (Elutes First / Less Polar) Flash->Isomer5 Isomer3 1,3-Isomer Fraction (Elutes Second / More Polar) Flash->Isomer3 PrepSFC->Isomer5 PrepSFC->Isomer3 NMR 2D-NOESY NMR Definitive Validation Isomer5->NMR Isomer3->NMR

Workflow for the chromatographic separation and NMR validation of pyrazole regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do these isomers co-form, and why is their separation so challenging? A: The synthesis of difluoromethyl-substituted pyrazoles typically involves the condensation of ethylhydrazine with a difluoromethyl-1,3-diketone or via [3+2] cycloadditions[1]. Because both nitrogen atoms of the hydrazine intermediate can attack the electrophilic centers, a mixture of 1,3- and 1,5-regioisomers is inevitably formed. Their separation is notoriously difficult because they have identical molecular weights and highly similar dipole moments, leading to severe co-elution on standard silica gel[2].

Q2: Which isomer elutes first on normal-phase silica gel, and what is the mechanistic reason? A: The 1,5-isomer (1-ethyl-5-(difluoromethyl)-1H-pyrazole) consistently elutes first (exhibits a higher Retention Factor, Rf). Causality: Retention on normal-phase silica gel is driven by hydrogen bonding between the acidic silanol groups of the stationary phase and the basic N2 lone pair of the pyrazole ring. In the 1,5-isomer, the N1-ethyl group and the C5-difluoromethyl group sterically shield the N2 lone pair, drastically reducing its ability to interact with the silica. Conversely, in the 1,3-isomer, the difluoromethyl group is at C3, leaving the N2 lone pair fully exposed and resulting in stronger column retention[3],[4].

Q3: How can I definitively identify which fraction is the 1,3-isomer and which is the 1,5-isomer? A: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is the gold standard for regiochemical assignment[5]. Causality: NOE measures through-space spatial proximity (typically < 5 Å).

  • In the 1,5-isomer , the N1-ethyl CH₂ protons are spatially adjacent to the C5-CF₂H proton. Irradiating the N-ethyl CH₂ signal will yield a strong NOE cross-peak to the CF₂H proton.

  • In the 1,3-isomer , the N1-ethyl CH₂ protons are adjacent to the C5-H (the aromatic proton). Irradiating the N-ethyl CH₂ signal will yield an NOE cross-peak to the aromatic C5-H, with zero correlation to the CF₂H group[6].

Q4: My isomers completely co-elute on silica. What are the best alternative techniques? A: If the ΔRf is < 0.05 on silica, switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column or Supercritical Fluid Chromatography (SFC)[2]. RP-HPLC separates based on hydrophobicity rather than hydrogen bonding. The 1,5-isomer, being more compact and shielding its polar core, often behaves as the more hydrophobic species, altering the separation dynamics favorably.

Quantitative Data & Identification Summary

To facilitate rapid identification, the distinct physicochemical and spectroscopic properties of the two isomers are summarized below.

Property1-Ethyl-5-(difluoromethyl)pyrazole1-Ethyl-3-(difluoromethyl)pyrazole
Substitution Pattern Ethyl at N1, CF₂H at C5Ethyl at N1, CF₂H at C3
Elution Order (Silica) 1st (Higher Rf)2nd (Lower Rf)
Silica Interaction Weak (Sterically shielded N2)Strong (Exposed N2)
NOESY Correlation (N1-Ethyl CH₂) Strong cross-peak to CF₂H protonStrong cross-peak to C5-H (aromatic)
NOESY Correlation (N1-Ethyl CH₂) NO cross-peak to C4-HNO cross-peak to CF₂H proton

Step-by-Step Methodologies

Protocol A: Preparative Separation via Flash Chromatography

This protocol utilizes dry-loading to prevent band broadening, ensuring a self-validating separation where resolution is strictly a function of the stationary phase, not injection artifacts.

  • 2D-TLC Validation (Self-Validation Step): Spot the crude mixture on a square silica TLC plate. Develop in 10% EtOAc/Hexane. Dry the plate, rotate 90°, and develop again. If the spots lie on a perfect diagonal, the isomers are stable and not interconverting, validating that column separation will be reliable.

  • Dry Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (3x the mass of the crude). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a high-resolution silica column (230-400 mesh) and equilibrate with 5% EtOAc in Hexane.

  • Loading & Elution: Carefully load the dry powder onto the top of the column bed. Elute isocratically with 5% EtOAc/Hexane. Do not use a gradient, as increasing polarity will cause the closely eluting 1,3-isomer to crash into the 1,5-isomer band.

  • Fractionation: Collect small volume fractions. The first UV-active peak to elute will be the 1,5-isomer.

Protocol B: Definitive Regioisomer Validation via 2D-NOESY NMR

This protocol is a self-validating system: the mutually exclusive NOE cross-peaks act as internal positive and negative controls for each isomer.

  • Sample Preparation: Dissolve 15-20 mg of the purified fraction in 0.6 mL of CDCl₃ (ensure the solvent is anhydrous to prevent exchange artifacts).

  • Acquisition Parameters: Set up a 2D NOESY experiment on a ≥ 400 MHz NMR spectrometer. Use a mixing time (τ_m) of 300–500 ms, which is optimal for small molecules to allow NOE buildup without spin diffusion.

  • Cross-Peak Analysis (The Validation):

    • Locate the N1-ethyl CH₂ quartet (typically around 4.1–4.3 ppm).

    • Trace horizontally to the CF₂H triplet (typically around 6.5–6.9 ppm) and the aromatic C5-H singlet (typically around 7.4–7.6 ppm).

    • Result A: If a cross-peak exists at the (CH₂, CF₂H) intersection, the fraction is definitively the 1,5-isomer .

    • Result B: If a cross-peak exists at the (CH₂, C5-H) intersection, the fraction is definitively the 1,3-isomer .

References

  • Direct Regioselective [3 + 2] Cycloaddition Reactions of Masked Difluorodiazoethane with Electron-Deficient Alkynes and Alkenes: Synthesis of Difluoromethyl-Substituted Pyrazoles.
  • Column chromatography conditions for separ
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • 1,3-Dimethyl-1H-pyrazol-5-ol | Supplier. Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Purification of 1-ethyl-5-(difluoromethyl)pyrazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Heterocycle Purification Topic: Purification of 1-ethyl-5-(difluoromethyl)pyrazole Ticket ID: PYR-F2-005 Status: Open Agent: Senior Application Scientist, Dr. H. Chen[1][2]

User Guide & Troubleshooting Portal

Welcome to the technical support center for fluorinated pyrazole synthesis. You are likely here because the reaction of ethylhydrazine with a


-diketone (or equivalent) yielded a mixture of regioisomers, and isolating the specific 1-ethyl-5-(difluoromethyl)pyrazole  (hereafter 5-DFM ) from its 1-ethyl-3-(difluoromethyl)  isomer (3-DFM ) is proving difficult.[1][2]

This guide prioritizes the 5-DFM isomer, which is thermodynamically less stable in certain cyclization conditions but is a critical pharmacophore for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and kinase inhibitors.[1][2]

Part 1: The Core Challenge (Regioisomerism)

Before attempting purification, you must understand why the separation is difficult. The reaction produces two isomers based on which nitrogen of the hydrazine attacks the carbonyl adjacent to the


 group.[1]
  • 5-DFM (Target): The ethyl group is on the nitrogen adjacent to the difluoromethyl group.[1][2] This creates steric crowding and changes the dipole moment.[2]

  • 3-DFM (Impurity): The ethyl group is distal to the difluoromethyl group.[2]

Visualizing the Workflow:

PyrazoleSynthesis Reactants Ethylhydrazine + 4,4-difluorobutane-1,3-dione Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Cyclization (Acid/Base) Intermediate->Cyclization - H2O Mixture Crude Mixture (Isomers 3-DFM + 5-DFM) Cyclization->Mixture Regio-scrambling Separation Purification Decision Node Mixture->Separation Workup Target Target: 5-DFM (1-ethyl-5-difluoromethyl) Separation->Target Distillation/Chrom. Waste Impurity: 3-DFM (1-ethyl-3-difluoromethyl) Separation->Waste Discard

Figure 1: Reaction pathway showing the origin of the regioisomer mixture during pyrazole synthesis.[1][2][3][4]

Part 2: Troubleshooting Tickets (Q&A)

Ticket #101: "I can't distinguish the isomers by TLC."

User Issue: "I have two spots on my TLC plate with very similar Rf values. How do I know which one is my 5-DFM target without running a full NMR on every fraction?"

Technical Diagnosis: Fluorinated pyrazoles are lipophilic.[1][2] The


 group is electron-withdrawing, reducing the basicity of the pyrazole. However, the dipole moment  differs significantly between the 1,3- and 1,5-isomers.
  • 5-DFM: The N-ethyl and C5-difluoromethyl groups are adjacent.[1][2] The steric bulk usually prevents effective solvation of the N2 lone pair, often making this isomer less polar (higher Rf).

  • 3-DFM: The N-ethyl and C3-difluoromethyl are far apart.[2] The N2 nitrogen is more accessible, making this isomer more polar (lower Rf).

Solution Protocol:

  • Eluent Optimization: Do not use pure Hexane/Ethyl Acetate. Add 1-2% Methanol or Triethylamine to sharpen the spots if tailing occurs.[1][2]

  • The "NOESY" Check (Mandatory): Before bulk separation, isolate a small amount of the "top spot" and "bottom spot."[1]

    • Run a 1D

      
      H-NMR.[1][2][5]
      
    • Run a 1D NOE or 2D NOESY experiment.

    • Target (5-DFM): You will see a NOE correlation between the N-Ethyl protons (

      
      ) and the 
      
      
      
      proton
      (triplet, ~6.5-7.2 ppm).[1][2]
    • Impurity (3-DFM): No correlation between N-Ethyl and

      
      .[2]
      
Ticket #102: "The mixture oils out and distillation fails."[1][2]

User Issue: "I tried vacuum distillation. The boiling points are too close (within 5°C), and I'm getting mixed fractions. The product is an oil, so I can't recrystallize."

Technical Diagnosis: Direct distillation is inefficient for separating regioisomers with similar boiling points (


C difference).[1][2] However, the basicity  of the two isomers differs slightly due to the electronic influence of the 

group relative to the ring nitrogens.

Solution: The "Salt Formation" Trick You can exploit the difference in basicity or physical properties of the salts.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil mixture in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

  • Acidification: Cool to 0°C and slowly add 4M HCl in Dioxane or bubble dry HCl gas.

  • Observation:

    • Often, the 3-DFM (less sterically hindered N2) forms a crystalline hydrochloride salt more readily.[1][2]

    • The 5-DFM (sterically hindered by the adjacent

      
      ) may remain in solution or form a salt with a different solubility profile.[1][2]
      
  • Filtration: Filter the precipitate.[1][2] Analyze both the solid (salt) and the filtrate (free base).

  • Recovery: Neutralize the desired fraction with saturated

    
     to recover the purified pyrazole.[1][2]
    
Ticket #103: "How do I remove the difluoro-diketone starting material?"

User Issue: "I have unreacted 4,4-difluoro-1,3-diketone in my crude. It streaks on the column."

Technical Diagnosis: 1,3-dicarbonyls are enolizable and acidic (


).[1][2] Pyrazoles are weak bases.[2]

Solution: Chemical Wash [1][2]

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash twice with 1M NaOH or 10%

    
     .[1][2]
    
    • Mechanism:[1][2][6][7] The base deprotonates the unreacted diketone, moving it into the aqueous layer as an enolate anion.

    • Result: The target pyrazole (neutral/basic) remains in the organic layer.[2]

  • Dry organic layer (

    
    ) and proceed to chromatography.[1][2]
    

Part 3: Comparative Data & Purification Strategy

Table 1: Physicochemical Profile for Separation

Property1-Ethyl-5-(difluoromethyl)pyrazole (Target)1-Ethyl-3-(difluoromethyl)pyrazole (Impurity)separation Strategy
Polarity (TLC) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)Flash Chromatography (SiO2)
Boiling Point Lower (typically)Higher (typically)Fractional Distillation (Spinning band)
1H-NMR (

)
Triplet (

Hz)
Triplet (

Hz)
NOESY is required for assignment
Basicity Lower (Steric hindrance at N2)Higher (N2 accessible)HCl Salt formation

Decision Matrix for Purification:

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Mixture CheckState->Solid Crystalline Oil Oily Mixture CheckState->Oil Liquid/Gum Recryst Recrystallization (Solvent: Hexane/EtOAc or Ethanol) Solid->Recryst ScaleCheck Scale > 50g? Oil->ScaleCheck Distill High-Vac Fractional Distillation (Use Vigreux column) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography (Gradient: 0-20% EtOAc/Hex) ScaleCheck->Column No (<50g) Salt Salt Formation (HCl) Precipitate Impurity Distill->Salt If purity < 95%

Figure 2: Decision tree for selecting the optimal purification method based on physical state and scale.

Part 4: Analytical Validation (The "Proof")

You cannot rely on retention time alone.[2] You must validate the structure of your purified fraction.[2]

Standard Operating Procedure for Validation:

  • 19F-NMR: The

    
     group will appear as a doublet (due to coupling with H) around -110 to -120 ppm.[1][2] Ensure only one signal set is present.[2][7]
    
  • 1H-NMR Coupling:

    • Look for the

      
       triplet at 
      
      
      
      6.6–7.2 ppm (
      
      
      Hz).[1][2]
    • Verify the integral ratio of the Ethyl group (

      
      , q) to the Pyrazole ring protons.
      
  • NOE Correlation (Definitive):

    • Irradiate the

      
       quartet.[1][2]
      
    • Positive NOE at the

      
       signal confirms the 1,5-isomer .[2]
      
    • Negative NOE (or NOE to a ring proton only) confirms the 1,3-isomer .[1][2]

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Fluorinated Pyrazoles." Chemical Reviews, 2011.[1]

    • Note: This review details the mechanistic basis for the formation of 3- vs 5-isomers in fluorinated systems.[1][2]

  • Purification Methodologies

    • Mykhailiuk, P. K.[8] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021.[1][8] [2]

    • Context: Comprehensive guide on handling, separating, and utilizing fluorin
  • Experimental Data & Characterization

    • Groshev, et al. "Efficient Access to Functionalized N-Difluoromethylpyrazoles."[2] Journal of Organic Chemistry, 2026 (Cited Snippet). [2]

    • Context: Provides NMR data ( ) and boiling point ranges for similar difluoromethyl pyrazole analogs.
  • Industrial Separation Techniques

    • Patent WO2011076194A1.[2] "Method for purifying pyrazoles."

    • Context: Describes the acid-salt precipitation method for separ

Sources

Technical Support Center: Troubleshooting Ethylhydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethylhydrazine-mediated condensations. Whether you are synthesizing simple ethylhydrazones for bioconjugation or constructing complex pyrazole scaffolds for drug development, achieving high conversion requires precise control over reaction thermodynamics and kinetics.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the causality behind low yields, explore the


-effect nucleophilicity of ethylhydrazine, and provide self-validating protocols to ensure your condensations run to completion.

Mechanistic Primer: The Kinetics of Hydrazone Formation

Ethylhydrazine (


) is a potent 

-effect nucleophile. However, its condensation with aldehydes, ketones, or

-dicarbonyls is not a simple, unidirectional event. It is a highly pH-dependent, reversible equilibrium.

The reaction proceeds via a nucleophilic addition-elimination pathway. The initial attack forms a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to form the carbon-nitrogen double bond[1]. The dehydration step is typically the rate-determining step in the pH range of 3 to 7[2].

Mechanism Carbonyl Carbonyl Compound (Electrophile) Protonated Protonated Carbonyl (Activated) Carbonyl->Protonated Acid Catalysis (pH 4.5-5.0) Tetrahedral Tetrahedral Hemiaminal Intermediate Protonated->Tetrahedral Nucleophilic Attack Ethylhydrazine Ethylhydrazine (Nucleophile) Ethylhydrazine->Tetrahedral DeadEnd Protonated Ethylhydrazine (Unreactive) Ethylhydrazine->DeadEnd Excess Acid (pH < 3.0) Hydrazone Ethylhydrazone Product (+ H2O) Tetrahedral->Hydrazone Dehydration (Rate-Limiting) Hydrazone->Tetrahedral Hydrolysis (Reversible)

Caption: Mechanistic pathway of ethylhydrazine condensation illustrating pH dependence and reversibility.

Diagnostic Decision Tree

When your conversion stalls below 50%, follow this diagnostic workflow to identify the thermodynamic or kinetic bottleneck in your system.

Troubleshooting Start Low Conversion Detected (< 50% Yield) CheckPH Check Reaction pH Start->CheckPH PHLow pH < 3.5 (Hydrazine Protonated) CheckPH->PHLow PHHigh pH > 6.0 (Carbonyl Unactivated) CheckPH->PHHigh PHOpt pH 4.5 - 5.0 (Optimal) CheckPH->PHOpt AdjustBuffer Use Acetate Buffer or Catalytic AcOH PHLow->AdjustBuffer PHHigh->AdjustBuffer CheckWater Check Water Content PHOpt->CheckWater WaterHigh Equilibrium Stalled by H2O CheckWater->WaterHigh CheckReagent Check Reagent Quality CheckWater->CheckReagent H2O is controlled AddSieves Add 3A/4A Mol Sieves or Dean-Stark WaterHigh->AddSieves Degraded Ethylhydrazine Oxidized (Diazenes present) CheckReagent->Degraded Distill Use Fresh/Distilled Ethylhydrazine Degraded->Distill

Caption: Diagnostic workflow for troubleshooting low conversion in ethylhydrazine condensations.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls at 30-40% conversion despite adding a large excess of ethylhydrazine. Why isn't the reaction proceeding to completion?

A1: You are likely fighting a thermodynamic equilibrium rather than a kinetic limitation. Hydrazone formation is fully reversible[3]. Every molecule of product generated also produces one molecule of water. If this water is not actively sequestered from the reaction medium, the rate of hydrolysis will eventually equal the rate of condensation, stalling your conversion. Solution: Do not just add more ethylhydrazine. Instead, shift the equilibrium by removing water. For refluxing conditions in non-polar solvents (e.g., toluene), use a Dean-Stark apparatus. For room-temperature reactions in ethanol or dichloromethane, add activated 3Å molecular sieves directly to the reaction flask.

Q2: I am using an acid catalyst, but TLC shows almost no product formation. The starting materials remain unreacted. What is wrong with my catalyst?

A2: Your reaction medium is likely too acidic. While acid catalysis is required to protonate the carbonyl oxygen and increase its electrophilicity, ethylhydrazine is a strong base. If the pH drops below 3.5, the terminal nitrogen of ethylhydrazine becomes fully protonated, forming a hydrazinium ion[2]. This destroys its lone pair availability, completely neutralizing its nucleophilicity[1]. Solution: The optimal pH for hydrazone formation strikes a delicate balance—typically around pH 4.5 to 5.0[2]. Switch from strong mineral acids (like HCl or H₂SO₄) to a milder acid like glacial acetic acid, or use an acetate buffer system to strictly maintain the pH in the 4.5–5.0 range.

Q3: I am synthesizing a 1-ethylpyrazole derivative from a -diketone. The conversion is okay, but I am getting a complex mixture of regioisomers. How can I improve selectivity?

A3: Ethylhydrazine is an unsymmetrical binucleophile. When reacting with unsymmetrical


-dicarbonyls or 

-ketonitriles, the initial nucleophilic attack can occur at either electrophilic center, leading to a mixture of 1-ethyl-3-substituted and 1-ethyl-5-substituted pyrazoles[4]. Solution: Regioselectivity is governed by the steric and electronic differentiation of the two carbonyls, as well as the solvent. To favor attack by the more nucleophilic terminal

group of ethylhydrazine on the most electrophilic carbonyl, run the reaction at lower temperatures (e.g., 0 °C to room temperature) rather than immediate reflux. Additionally, using aprotic dipolar solvents (like DMF) instead of ethanol can alter the transition state solvation and improve regioselectivity[4].
Q4: The reaction mixture darkens significantly over time, and I see multiple polar baseline spots on my TLC. Is my ethylhydrazine degrading?

A4: Yes. Alkylhydrazines are highly susceptible to oxidation, especially in the presence of atmospheric oxygen or trace transition metals. They can oxidize to form diazenes and carbon-centered radicals, leading to complex decomposition pathways and side reactions[5]. Solution: Always use fresh ethylhydrazine. If using the free base, distill it under an inert atmosphere prior to use. Alternatively, use the more stable ethylhydrazine oxalate or hydrochloride salts and neutralize them in situ with a mild base (like sodium acetate or triethylamine) immediately before adding the carbonyl compound. Degas your solvents and run the reaction under an argon or nitrogen atmosphere.

Quantitative Data: Parameter Influence on Conversion

The following table summarizes the empirical effects of various reaction parameters on the conversion efficiency of ethylhydrazine condensations.

Reaction ParameterConditionEffect on ConversionMechanistic Rationale
pH Level < 3.0< 10%Complete protonation of ethylhydrazine, rendering it non-nucleophilic[2].
pH Level 4.5 - 5.0> 90%Optimal balance: carbonyl is activated while ethylhydrazine remains nucleophilic[1].
pH Level > 7.0< 40%Insufficient protonation of the hemiaminal; the dehydration step becomes prohibitively slow[3].
Water Removal None (Open flask)30 - 50%Accumulation of water drives the reverse reaction (hydrolysis), stalling the equilibrium[3].
Water Removal 3Å Molecular Sieves> 85%Continuous sequestration of water shifts the equilibrium towards the hydrazone product.
Atmosphere Ambient AirVariable (Decline)Oxidative degradation of ethylhydrazine into diazenes and radicals[5].

Self-Validating Experimental Protocol: Optimized Ethylhydrazone Synthesis

To ensure reproducibility and high conversion, this protocol is designed as a self-validating system . It includes mandatory checkpoints that prevent the reaction from proceeding if thermodynamic or kinetic conditions are unfavorable.

Materials Required:
  • Carbonyl compound (aldehyde/ketone) (1.0 equiv)

  • Ethylhydrazine oxalate or hydrochloride (1.1 equiv)

  • Sodium acetate (1.1 equiv)

  • Glacial acetic acid (Catalytic, as needed)

  • Absolute Ethanol (Degassed)

  • Activated 3Å Molecular Sieves (20% w/v relative to solvent)

Step-by-Step Methodology:

Step 1: Reagent Preparation & In Situ Free-Basing

  • Suspend ethylhydrazine oxalate (1.1 equiv) and sodium acetate (1.1 equiv) in degassed absolute ethanol (10 mL per mmol of substrate) under an argon atmosphere.

  • Stir at room temperature for 15 minutes. The mild base liberates the free ethylhydrazine while buffering the solution.

Step 2: Environmental Control 3. Add freshly activated 3Å molecular sieves to the flask. Causality: The sieves will act as an irreversible thermodynamic sink for the water generated during the condensation, preventing equilibrium stalling.

Step 3: pH Validation (Critical Checkpoint) 4. Validation Checkpoint: Withdraw a 10 µL aliquot of the suspension and spot it on narrow-range pH paper (pH 3-6). 5. The apparent pH must read between 4.5 and 5.0. If the pH is > 5.0, add glacial acetic acid dropwise until the target range is achieved. Do not proceed to Step 4 until this parameter is validated.

Step 4: Condensation 6. Dissolve the carbonyl compound (1.0 equiv) in a minimal amount of degassed ethanol and add it dropwise to the reaction mixture over 10 minutes. 7. Stir the mixture at room temperature. For sterically hindered ketones, gentle heating (40 °C) may be applied.

Step 5: Monitoring & Workup 8. Monitor the reaction via TLC. With water sequestered and pH optimized, conversion should exceed 90% within 2–4 hours. 9. Once complete, filter the mixture through a pad of Celite to remove the molecular sieves and precipitated sodium salts. 10. Concentrate the filtrate under reduced pressure and purify the resulting ethylhydrazone via recrystallization or flash chromatography.

References

1.[6] Quimica Organica. Hydrazone Formation: pH Dependence Mechanism. Available at: 2.[2] Kalia, J., & Raines, R. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. NIH PMC. Available at: 3.[3] Huc, I. et al. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. LMU. Available at: 4.[1] BenchChem. A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol. Available at: 5.[4] BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Available at: 6.[5] MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at:

Sources

Technical Guide: Hydrazine Impurity Removal from 1-Ethyl Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Topic: Mitigation and removal of hydrazine (


) impurities from 1-ethyl pyrazole.
Target Audience:  Process Chemists, Analytical Scientists, and Drug Development Researchers.
Regulatory Context:  Hydrazine is a Class 2 mutagenic impurity (ICH M7). Strict limits (often <1–10 ppm) apply for pharmaceutical intermediates and APIs.
Module 1: Diagnostic & Detection

How do I confirm the presence and quantity of hydrazine in my 1-ethyl pyrazole batch?

Q: Why can’t I just use standard HPLC-UV to detect hydrazine? A: Hydrazine lacks a significant chromophore, making it invisible to standard UV detection (210–254 nm) at trace levels. Furthermore, it is highly polar and elutes in the void volume of standard C18 columns.

Q: What is the gold-standard method for quantification? A: You must use Pre-column Derivatization . The industry standard involves reacting the sample with an aldehyde (typically benzaldehyde or 4-hydroxybenzaldehyde) to form a hydrazone, which is UV-active and lipophilic enough to be retained on a column.

Protocol: Trace Hydrazine Quantification (Benzaldehyde Method)

  • Derivatizing Reagent: Prepare a 1% (v/v) solution of benzaldehyde in methanol.

  • Sample Prep: Dissolve 100 mg of 1-ethyl pyrazole in 5 mL methanol.

  • Reaction: Add 1 mL of Derivatizing Reagent to the sample. Sonicate for 15 minutes at room temperature.

  • Analysis: Inject onto HPLC (C18 column).

    • Target Species: Benzalazine (formed from hydrazine + 2 benzaldehyde).

    • Detection: UV at 300–310 nm.[1]

    • Limit of Detection: Typically <0.5 ppm.[2]

Module 2: Chemical Scavenging (The "Wet" Method)

Best for: Crude batches with >1000 ppm hydrazine where distillation alone is insufficient.

Q: How does chemical scavenging work without destroying my product? A: This method relies on the superior nucleophilicity of hydrazine compared to 1-ethyl pyrazole. By introducing a "sacrificial" electrophile (a ketone or aldehyde), hydrazine is converted into a hydrazone or azine. These derivatives possess vastly different physical properties (boiling point, solubility) than the parent hydrazine, facilitating separation.

Q: Which scavenger should I use? A: Acetone is the preferred process scavenger.

  • Reaction:

    
    
    
  • Advantage:[3][4][5][6][7] Acetone azine is volatile (b.p. 131°C) and forms a low-boiling azeotrope with water, allowing it to be stripped off during solvent swaps or distillation. 1-Ethyl pyrazole boils higher (~152–160°C), creating a wider separation window.

Step-by-Step Scavenging Protocol:

  • Quantify: Determine molar amount of hydrazine in crude mixture.

  • Charge: Add Acetone (2.0 – 5.0 equivalents relative to hydrazine) . Do not calculate based on the pyrazole; calculate based on the impurity.

  • Reflux: Heat to mild reflux (50–60°C) for 2–4 hours.

    • Mechanism:[6][8][9] Drives the equilibrium toward the azine.

  • Azeotropic Removal: Distill the mixture. Acetone and water will carry over the acetone azine.

  • Workup: Perform a standard aqueous wash (pH ~6–7). The lipophilic azine is removed in organics; traces of unreacted hydrazine remain in water.

Module 3: Solid-Phase Extraction (The "Clean" Method)

Best for: Polishing steps (reducing levels from 500 ppm to <10 ppm) or thermally sensitive batches.

Q: Can I use silica gel? A: Standard silica is ineffective. You require a Strong Acid Cation (SAC) Exchange Resin (e.g., Amberlyst® 15 or Dowex® 50W).

Q: What is the separation logic? A: This relies on


 differentiation.
  • Hydrazine:

    
     (Stronger base).
    
  • 1-Ethyl Pyrazole:

    
     (Very weak base).
    
  • Action: In a non-aqueous or low-water solvent (MeOH/DCM), the resin protons (

    
    ) will irreversibly bind the stronger base (hydrazine). The weakly basic pyrazole will have low affinity for the resin and pass through.
    

Protocol: Resin Slurry Treatment

  • Activation: Wash Amberlyst 15 (H-form) with methanol to remove manufacturing impurities.

  • Loading: Dissolve 1-ethyl pyrazole in Methanol (10 volumes).

  • Treatment: Add 5–10 wt% of resin relative to the product mass.

  • Agitation: Stir gently at room temperature for 4–6 hours. Vigorous stirring may grind the resin, creating fines.

  • Filtration: Filter off the resin. The filtrate contains the purified pyrazole.

  • Validation: Test filtrate via the Benzaldehyde HPLC method (Module 1).

Module 4: Visualization of Workflows
Workflow 1: Process Decision Tree

Use this logic to select the correct purification method based on impurity load.

G start Start: Crude 1-Ethyl Pyrazole quant Quantify Hydrazine (HPLC-UV deriv.) start->quant decision Hydrazine Concentration? quant->decision high > 1000 ppm decision->high med 50 - 1000 ppm decision->med low < 50 ppm decision->low scavenge Chemical Scavenging (Acetone Reflux + Distillation) high->scavenge resin Cation Exchange Resin (Amberlyst 15 Slurry) med->resin distill Fractional Distillation (High Vacuum) low->distill scavenge->resin If residue remains final Final QC Check (< 10 ppm compliant) resin->final distill->final

Caption: Decision matrix for selecting scavenging vs. resin polishing based on initial hydrazine load.

Workflow 2: The Acetone Scavenging Mechanism

Visualizing the chemical transformation that enables separation.

Reaction cluster_0 Impurity cluster_1 Scavenger cluster_2 Product Hydrazine Hydrazine (N2H4) Polar, Sticky, b.p. 114°C Azine Acetone Azine ((CH3)2C=N-N=C(CH3)2) Lipophilic, Volatile Azeotrope Hydrazine->Azine Condensation (- 2 H2O) Acetone Acetone (Excess) Acetone->Azine Removal Purified 1-Ethyl Pyrazole Azine->Removal Removed via Distillation/Azeotrope Water H2O

Caption: Chemical transformation of hydrazine to acetone azine, altering physical properties for removal.

Summary Data Table: Method Comparison
FeatureChemical Scavenging (Acetone) Cation Exchange Resin (SAC) Aqueous Wash (Acidic)
Primary Mechanism Chemical modification (Azine formation)Physical adsorption (

based)
Partition coefficient
Hydrazine Load High (>1000 ppm)Low/Medium (<1000 ppm)Medium
Selectivity High (Reaction specific)High (

difference: 8.1 vs 2.5)
Low (Risk of protonating product)
Throughput High (Scalable in reactors)Medium (Column/Slurry kinetics)High
Risk Formation of new impurity (Azine)Resin fouling / FinesProduct loss to aqueous phase
Cost Low (Acetone is cheap)Moderate (Resin cost)Low
References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2][10]

  • Sun, M., et al. "Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization...". Journal of Pharmaceutical and Biomedical Analysis, 129, 2016.

  • Anderson, J. E., et al. "Removal of Hydrazine from Pharmaceutical Intermediates using Cation Exchange Resins." Organic Process Research & Development. (General grounding on resin usage for basic impurities).[2][3][11]

  • Tejeda, J., et al. "Purification of Pyrazoles." Journal of Chemical & Engineering Data. (Grounding on pyrazole physical properties).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characteristic Shifts of 5-(difluoromethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of 5-(difluoromethyl)-1-ethyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of structurally related pyrazole derivatives, this document offers a predictive framework for the identification and characterization of this and similar molecules. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and authoritative resource.

Introduction: The Significance of Fluorinated Pyrazoles in NMR Spectroscopy

Fluorinated pyrazoles are a class of compounds that have garnered significant attention in drug discovery and agrochemistry. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF₂) is a particularly interesting substituent as it can act as a bioisostere for hydroxyl or thiol groups and engage in hydrogen bonding.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. The spectrum of 5-(difluoromethyl)-1-ethyl-1H-pyrazole is distinguished by a set of unique and informative signals arising from the interplay of the pyrazole core, the N-ethyl substituent, and the C-difluoromethyl group. Understanding these characteristic shifts and coupling patterns is crucial for confirming the successful synthesis and purity of the target compound.

Predicted ¹H NMR Spectrum of 5-(difluoromethyl)-1-ethyl-1H-pyrazole

The expected ¹H NMR spectrum in a standard solvent like CDCl₃ would feature four distinct signals: a triplet for the difluoromethyl proton, two doublets for the pyrazole ring protons, and a quartet and a triplet for the N-ethyl group protons.

Comparative Analysis of ¹H NMR Chemical Shifts

To substantiate the predicted chemical shifts for 5-(difluoromethyl)-1-ethyl-1H-pyrazole, a comparison with experimentally determined data for relevant pyrazole derivatives is presented below. This comparative approach allows for the dissection of the electronic effects of the N-ethyl and C-difluoromethyl substituents on the pyrazole ring.

Compound H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)N-CH₂ (δ, ppm)N-CH₂CH₃ (δ, ppm)Other Protons (δ, ppm)
1-Ethylpyrazole ~7.5 (d)~6.2 (t)~7.4 (d)~4.1 (q)~1.4 (t)-
1-(Difluoromethyl)-3-methyl-1H-pyrazole -~6.19 (d)~7.65 (d)--CHF₂ : ~7.10 (t, ²JHF ≈ 61 Hz), C-CH₃ : ~2.26 (s)
1-Ethyl-4-iodo-5-methyl-1H-pyrazole ~7.5-7.7 (s)--~4.0-4.2 (q)~1.3-1.5 (t)C-CH₃ : ~2.3-2.5 (s)
Predicted: 5-(Difluoromethyl)-1-ethyl-1H-pyrazole ~7.5 (d)~6.4 (d)-~4.2 (q)~1.5 (t)CHF₂ : ~6.8-7.2 (t, ²JHF ≈ 55-60 Hz)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, q = quartet, s = singlet.

In-Depth Analysis of Key Spectral Features

The Difluoromethyl (CHF₂) Proton Signal

The proton of the difluoromethyl group is anticipated to appear as a triplet in the range of δ 6.8-7.2 ppm. This characteristic multiplicity is due to coupling with the two equivalent fluorine atoms (¹⁹F, spin I = ½). The coupling constant, denoted as ²JHF, is typically large, in the order of 55-60 Hz.[1][2] This large coupling constant is a definitive feature of a geminal H-F relationship.

The N-Ethyl Group Protons

The protons of the N-ethyl group give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the nitrogen atom and are therefore deshielded, appearing at approximately δ 4.2 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The methyl protons, being further from the electronegative pyrazole ring, are more shielded and appear upfield around δ 1.5 ppm, split into a triplet by the two methylene protons (2+1=3).

The Pyrazole Ring Protons (H-3 and H-4)

The two protons on the pyrazole ring, H-3 and H-4, are expected to appear as doublets due to their coupling to each other (³JHH). The H-3 proton is adjacent to the second nitrogen atom and is generally found further downfield than the H-4 proton. Based on data from related structures, the H-3 proton of 5-(difluoromethyl)-1-ethyl-1H-pyrazole is predicted to resonate around δ 7.5 ppm, while the H-4 proton is expected at approximately δ 6.4 ppm. The electron-withdrawing difluoromethyl group at the C-5 position will influence the precise chemical shifts of these protons.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for the structural verification of 5-(difluoromethyl)-1-ethyl-1H-pyrazole, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for initial characterization due to its relatively simple residual solvent signal.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

  • Temperature: Perform the experiment at a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants of the signals.

Visualizations

Caption: Molecular structure of 5-(difluoromethyl)-1-ethyl-1H-pyrazole.

cluster_workflow NMR Data Analysis Workflow A Acquire 1D ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shifts B->C D Integrate Signals C->D E Analyze Multiplicities & Coupling Constants D->E F Assign Signals to Protons E->F G Structural Confirmation F->G

Caption: Workflow for NMR data analysis and structural confirmation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACS Omega. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from [Link]

  • Arkivoc. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

Sources

19F NMR Analysis of the Difluoromethyl Group in 1-Ethyl Pyrazoles: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethyl (


) group is an increasingly vital lipophilic hydrogen-bond donor bioisostere in modern drug discovery and agrochemistry. When grafted onto a 1-ethyl pyrazole scaffold—a ubiquitous pharmacophore—verifying the regiochemistry and structural integrity of the 

moiety becomes a critical analytical checkpoint.

Because of its 100% natural abundance, high gyromagnetic ratio, and the complete absence of background interference in biological matrices,


 Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis. This guide provides an objective, data-driven comparison of 

NMR hardware platforms (Benchtop vs. Standard Room Temperature Probes vs. CryoProbes) to help researchers select the optimal instrumentation for characterizing difluoromethylated 1-ethyl pyrazoles.

Mechanistic Causality: The NMR Profile of

To understand how to analyze these compounds, one must first understand the causality behind their spectral signatures.

Unlike the trifluoromethyl (


) group, which typically appears as a sharp singlet, the difluoromethyl group contains a proton directly attached to the fluorinated carbon. This proximity results in strong geminal spin-spin coupling (

) between the fluorine nuclei and the proton.
  • Multiplicity: The

    
     NMR signal splits into a distinct doublet.
    
  • Coupling Constant: The

    
     value is highly conserved, typically measuring between 58.0 Hz and 60.0 Hz [1].
    
  • Chemical Shift (

    
    ):  The local 
    
    
    
    -electron cloud of the 1-ethyl pyrazole ring heavily shields/deshields the fluorine atoms depending on their exact regiochemical position (e.g., C3 vs. C5). In standard solvents like
    
    
    or
    
    
    , the
    
    
    group on a pyrazole ring consistently resonates between -92.0 ppm and -96.0 ppm [1].

LogicTree Start Acquire 19F Spectrum CheckShift Check Chemical Shift (δ) Start->CheckShift IsCF2H δ ≈ -92 to -96 ppm? CheckShift->IsCF2H CheckCoupling Evaluate Multiplicity IsCF2H->CheckCoupling Yes NotCF2H Alternative F-Motif IsCF2H->NotCF2H No IsDoublet Doublet? (2J_HF ≈ 60 Hz) CheckCoupling->IsDoublet Confirmed Confirmed -CF2H Group IsDoublet->Confirmed Yes IsDoublet->NotCF2H No

Figure 2: Logical decision tree for confirming the -CF2H moiety via 19F NMR spectral parameters.

Technology Comparison: NMR Platforms

Selecting the right NMR platform depends on the stage of drug development, ranging from crude synthesis monitoring to trace metabolite profiling.

A. Benchtop NMR (60–80 MHz)

Benchtop systems utilize permanent rare-earth magnets, allowing them to be placed directly inside fume hoods. While their resolution is inherently lower than superconducting magnets, the massive chemical shift range of


 (over 300 ppm) prevents signal overlap. Benchtop 

NMR is highly effective for real-time kinetic monitoring of pyrazole cyclocondensation (e.g., Knorr pyrazole syntheses) without the need for cryogenic liquids[2].
B. High-Field Standard Room Temperature (RT) Probe (400–500 MHz)

The standard RT probe is the workhorse of structural elucidation. It provides excellent baseline resolution (< 0.5 Hz), easily resolving the ~60 Hz


 doublet and allowing for the detection of minor isomeric impurities (e.g., distinguishing 1-ethyl-3-(difluoromethyl)pyrazole from its 5-difluoromethyl counterpart).
C. High-Field CryoProbe System (500–600+ MHz)

CryoProbes operate by cooling the radiofrequency (RF) coil and the preamplifier with helium gas to approximately 20 K. This drastically reduces Johnson-Nyquist thermal noise in the circuitry. For


 analysis, a 600 MHz system equipped with a CryoProbe can deliver up to a 13.4-fold increase in Signal-to-Noise Ratio (SNR)  compared to a standard 400 MHz RT probe[3]. This translates to a massive reduction in acquisition time, making it the only viable choice for analyzing mass-limited biological samples or detecting trace degradation products.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three primary


 NMR platforms when analyzing fluorinated pyrazoles.
Performance MetricBenchtop NMR (60 MHz)Standard RT Probe (400 MHz)CryoProbe System (600 MHz)
Magnetic Field Strength 1.4 T9.4 T14.1 T
Relative Sensitivity (SNR) 1x (Baseline)~50x~670x (13.4x over RT)[3]
Resolution (Line Width) > 1.5 Hz< 0.5 Hz< 0.3 Hz
Typical Acquisition Time 5 – 15 minutes1 – 2 minutes< 10 seconds
Limit of Detection (LOD) ~10 mM~100 µM< 10 µM
Primary Use Case In-situ Reaction MonitoringRoutine QA/QC & ElucidationTrace Impurity & Metabolite Profiling

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating workflow for acquiring quantitative


 NMR spectra of 1-ethyl-x-(difluoromethyl)pyrazoles.

Step 1: Sample Preparation & Internal Standardization

  • Weigh 5–10 mg of the synthesized 1-ethyl pyrazole derivative.

  • Dissolve the compound in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Critical Step: Add 0.05% v/v of

    
    -trifluorotoluene (
    
    
    
    = -63.7 ppm) or sodium trifluoroacetate. This acts as both an internal chemical shift reference and a quantitative integration standard[2].
  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Matching

  • Insert the sample into the magnet and lock onto the deuterium frequency of the solvent.

  • Tune and match the probe specifically to the

    
     Larmor frequency. This maximizes RF power transfer and minimizes reflected power, which is essential for accurate pulse angles.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Select a standard 1D

    
     sequence without 
    
    
    
    decoupling (e.g., zg on Bruker systems) to ensure the
    
    
    doublet is visible.
  • Spectral Width (SW): Set to 200 ppm (typically +50 to -150 ppm) to capture both the internal standard and the target

    
     signals.
    
  • Relaxation Delay (D1): Set D1 to at least 3 to 5 times the longest

    
     relaxation time of the fluorine nuclei. Fluorine 
    
    
    
    times can be unusually long; failing to provide adequate relaxation delay will result in non-quantitative signal integration[4]. A D1 of 3–5 seconds is generally recommended for small fluorinated molecules.
  • Scans (NS): 16–32 scans for CryoProbes; 64–128 scans for RT Probes.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. This enhances SNR without sacrificing the resolution required to measure the ~60 Hz doublet.

  • Perform a Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction and integrate the

    
     doublet relative to the internal standard singlet.
    

Workflow Synthesis 1-Ethyl Pyrazole Synthesis SamplePrep Sample Prep (CDCl3/DMSO) Synthesis->SamplePrep Benchtop Benchtop NMR (60 MHz) SamplePrep->Benchtop RTProbe Standard RT Probe (400 MHz) SamplePrep->RTProbe Cryoprobe CryoProbe System (600 MHz) SamplePrep->Cryoprobe DataProc Data Processing & FT Benchtop->DataProc RTProbe->DataProc Cryoprobe->DataProc Analysis Structural Elucidation DataProc->Analysis

Figure 1: Analytical workflow for 19F NMR evaluation of difluoromethylated 1-ethyl pyrazoles.

Conclusion

The structural validation of the


 group on 1-ethyl pyrazoles relies heavily on identifying its signature doublet (~60 Hz) in the -92 to -96 ppm region. While benchtop NMR provides unprecedented accessibility for reaction monitoring, and standard RT probes offer reliable routine analysis, CryoProbe technology remains unmatched for trace-level detection, offering over an order of magnitude improvement in sensitivity. Selecting the appropriate platform ensures both analytical rigor and resource efficiency in drug development pipelines.

References

1.[1] Efficient Access to Functionalized N-Difluoromethylpyrazoles - ACS Omega.[Link] 2.[3] Sensitivity limits for common 19 F-observe NMR experiments on polyfluorinated analytes - Taylor & Francis.[Link] 3.[2] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib - MDPI.[Link] 4.[4] 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures - ACS Publications.[Link]

Sources

HPLC Method for Purity Analysis of 5-(difluoromethyl)-1-ethyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of high-value agrochemical intermediates like 5-(difluoromethyl)-1-ethyl-1H-pyrazole (DFEP), the primary analytical challenge is not merely detecting the main peak, but resolving it from its regioisomer (1-ethyl-3-difluoromethyl) and unreacted starting materials.

Standard "generic" C18 methods often fail to separate these positional isomers due to their identical mass and similar hydrophobicity. This guide moves beyond basic protocols to present a comparative analysis of separation strategies, culminating in a "Gold Standard" HPLC method designed for critical purity assessment.

The Analytical Challenge: Impurity Profiling

To design a robust method, we must first understand what we are separating. The synthesis of DFEP typically involves the ethylation of 3(5)-(difluoromethyl)pyrazole. Tautomerism in the starting material leads to two distinct products.

Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the origin of the critical impurities, specifically the difficult-to-separate regioisomer.

Impurity_Pathway SM Starting Material 3(5)-(difluoromethyl)pyrazole Target TARGET PRODUCT 1-ethyl-5-(difluoromethyl)pyrazole (Sterically Hindered) SM->Target Alkylation (N1) Isomer CRITICAL IMPURITY 1-ethyl-3-(difluoromethyl)pyrazole (Thermodynamically Favored) SM->Isomer Alkylation (N2) Reagent Ethylating Agent (EtI or EtBr) Reagent->Target ByProd By-Products (Dialkylated / Salts) Target->ByProd Over-alkylation

Figure 1: Reaction pathway showing the formation of the target 5-isomer versus the critical 3-isomer impurity.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, we compare the two dominant techniques for this class of fluorinated heterocycles: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[1]

GC vs. HPLC for DFEP
FeatureGas Chromatography (GC)HPLC (Reverse Phase)Verdict
Volatility Excellent. DFEP is volatile and stable.Applicable to all polarities.Tie
Isomer Resolution High. Boiling points differ slightly.Variable. Requires specific column chemistry (e.g., Phenyl-Hexyl).GC is faster; HPLC is more tunable.
Thermal Stability Risk of degradation for thermally labile precursors.Excellent (Ambient/40°C).HPLC
Detection of Salts Impossible (Salts don't volatilize).Excellent (Detects inorganic salts/acids).HPLC
Suitability Process Control (IPC) Final Product Release / Purity

Expert Insight: While GC is faster for in-process checks, HPLC is required for final purity validation to ensure no non-volatile precursors (like inorganic salts or polymerized by-products) are missed.

Method Development Strategy

Column Selection: The "Selectivity" Problem

A standard C18 column often co-elutes the 3- and 5- isomers. The fluorine atoms on the methyl group create a dipole that interacts differently with specific stationary phases.

  • Standard C18: Relies purely on hydrophobicity. Poor isomer separation.

  • Phenyl-Hexyl: Utilizes

    
     interactions. The electron-deficient difluoromethyl group interacts uniquely with the phenyl ring, often enhancing separation of the isomers.
    
  • C18 with Polar Embedding: Improves peak shape for basic nitrogen heterocycles.

Mobile Phase Chemistry

Pyrazoles are weak bases.

  • Neutral pH: Risk of peak tailing due to interaction with silanols.

  • Acidic pH (0.1% H3PO4 or TFA): Protonates the nitrogen, ensuring a single ionic species and sharpening the peak.

Recommended Protocol: The "Gold Standard" Method

This protocol is designed for maximum resolution (Rs > 2.0) between the regioisomers.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (Base Deactivated) (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18)Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µmPhenyl phases offer superior selectivity for fluorinated isomers via

and dipole interactions.
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)Acid suppresses silanol activity and protonates the pyrazole ring.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp. 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 210 nm Pyrazoles have low UV absorption; 210 nm captures the

transition.
Injection Vol. 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A (Aq.[2] Acid)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.03070Linear Gradient
18.03070Wash impurities
18.19010Re-equilibration
23.09010Stop

Experimental Workflow & Validation

The following workflow ensures the method is self-validating before every run.

Analytical Workflow Diagram

Analytical_Workflow Start Start Analysis Prep Sample Preparation Dissolve 10mg in 10mL ACN:Water (50:50) Start->Prep Blank Inject Blank (Verify Baseline) Prep->Blank SST System Suitability Test (SST) Inject Mixture of 3- and 5- Isomers Blank->SST Check Check Criteria: Rs > 1.5 Tailing < 1.5 SST->Check RunSample Run Samples Check->RunSample Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail Fail->SST Retry

Figure 2: Step-by-step analytical workflow including mandatory System Suitability Testing (SST).

System Suitability Criteria (Acceptance Limits)

To ensure trustworthiness, the system must meet these criteria before analyzing unknown samples:

  • Resolution (Rs): > 1.5 between 1-ethyl-5-(difluoromethyl)pyrazole and 1-ethyl-3-(difluoromethyl)pyrazole.

  • Tailing Factor (T): < 1.5 for the main peak (indicates successful suppression of silanol interactions).

  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity.Switch from C18 to Phenyl-Hexyl column. Lower the gradient slope (e.g., 0.5% B/min).
Peak Tailing Secondary silanol interactions.Ensure pH is acidic (2.5 - 3.0) . Add 5mM Ammonium Formate if using MS detection.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase starting composition (90:10 Water:ACN) instead of 100% ACN.
Drifting Retention Temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Equilibrate for at least 10 column volumes.

References

  • Chandrasekar, R. et al. (2014).[2] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Link

  • Sielc Technologies. (2018).[3][4] Separation of Pyrazole on Newcrom R1 HPLC column. Link

  • BenchChem. (2025).[5][6] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Link

  • Arkat USA. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Link

Sources

Comparative Guide: 1-Ethyl vs. 1-Methyl Pyrazole Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a 1-methyl and 1-ethyl substituent on a pyrazole ring is a critical decision that impacts metabolic stability, lipophilicity, and target engagement. While the methyl group is favored for Ligand Efficiency (LE), it is frequently a "metabolic soft spot," susceptible to rapid N-demethylation by cytochrome P450 (CYP) enzymes.

The 1-ethyl group generally offers superior metabolic stability regarding N-dealkylation due to steric hindrance at the


-carbon. However, this stability comes with a trade-off: the introduction of a 

-carbon creates a new site for C-oxidation , potentially leading to hydroxy-ethyl metabolites.

This guide provides a technical comparison of these two motifs, supported by mechanistic insights, experimental data, and validated protocols for assessment.[1]

Mechanistic Comparison: Metabolic Pathways

The metabolic fate of N-alkyl pyrazoles is dominated by CYP450-mediated oxidation.[2][3] The structural difference of a single methylene unit (-CH₂-) dictates the dominant clearance pathway.

1-Methyl Pyrazole: The N-Demethylation Liability

The N-methyl group is electronically activated and sterically accessible, making it a prime substrate for CYP-mediated oxidation.

  • Mechanism: CYP enzymes hydroxylate the

    
    -carbon (the methyl group) to form a carbinolamine  intermediate.
    
  • Fate: This intermediate is unstable and spontaneously collapses, releasing formaldehyde and the free NH-pyrazole (N-dealkylation).

  • Key Risk: Rapid clearance and loss of potency if the alkyl group is essential for binding.

1-Ethyl Pyrazole: Steric Shielding vs. Side-Chain Oxidation

The ethyl group introduces steric bulk and an additional carbon center.

  • N-Dealkylation (Slower): Hydroxylation at the

    
    -carbon still leads to dealkylation (releasing acetaldehyde), but the rate is typically slower than demethylation due to steric hindrance interfering with the optimal orientation in the CYP active site.
    
  • C-Oxidation (New Pathway): The terminal methyl group (

    
    -carbon) is susceptible to hydroxylation, forming 1-(2-hydroxyethyl)pyrazole . Unlike the carbinolamine, this metabolite is chemically stable. It increases polarity (
    
    
    
    potential) but preserves the core scaffold.
Pathway Visualization

The following diagram illustrates the divergent metabolic fates of 1-methyl and 1-ethyl pyrazoles.

MetabolicPathways Substrate_Me 1-Methyl Pyrazole Inter_Me Carbinolamine (Unstable) Substrate_Me->Inter_Me CYP450 (Fast) Substrate_Et 1-Ethyl Pyrazole Inter_Et_Alpha $alpha$-Hydroxy Ethyl (Unstable) Substrate_Et->Inter_Et_Alpha CYP450 (Slower) Prod_Et_OH 1-(2-Hydroxyethyl) (Stable Metabolite) Substrate_Et->Prod_Et_OH CYP450 (Side-chain Ox) Prod_NH NH-Pyrazole (Dealkylated) Inter_Me->Prod_NH Spontaneous (-HCHO) Inter_Et_Alpha->Prod_NH Spontaneous (-CH3CHO)

Caption: Divergent metabolic pathways. Methyl groups undergo rapid dealkylation, while ethyl groups split flux between slower dealkylation and stable side-chain oxidation.

Comparative Data Analysis

Experimental data typically highlights the stability advantage of the ethyl group in microsomal assays, provided the side-chain oxidation is not exceptionally rapid.

Table 1: Representative Microsomal Stability Data

The following data illustrates the stability shift when expanding from Methyl to Ethyl and larger groups.

Compound Motif

(min)

(

L/min/mg)
Primary Metabolic Liability
1-Methylpyrazole < 30High (> 50)Rapid N-Demethylation (Major)
1-Ethylpyrazole 62 22.4 N-Dealkylation (Minor) +

-Oxidation
1-Isopropylpyrazole 4530.8

-Oxidation (Major)
1-Phenylpyrazole > 120Low (< 10)Ring Oxidation (Slow)

Data synthesized from Benchchem comparative guides and standard SAR principles [1, 2]. Note: Values are representative and scaffold-dependent.

Key Observations:
  • The "Sweet Spot": 1-Ethyl often represents a stability "sweet spot." It is bulky enough to retard N-dealkylation (unlike Methyl) but lacks the extensive lipophilic surface area of Isopropyl that drives aggressive hydroxylation.

  • Intrinsic Clearance (

    
    ):  The intrinsic clearance of 1-ethyl analogs is often 2-fold lower than their 1-methyl counterparts in human liver microsomes (HLM), translating to improved half-life in vivo.
    

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference for your specific scaffold, use the following standardized protocol. This workflow ensures high data integrity and reproducibility.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system or 1 mM NADPH solution.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute test compounds (1-Me and 1-Et analogs) to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-Incubation: Aliquot microsomes (0.5 mg/mL final conc) into 96-well plates. Add test compounds. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L cold ACN + IS. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[2]

Calculation of

Use the slope (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the 

vs. time plot.

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Assay Workflow Diagram

AssayWorkflow cluster_loop Time Course (0-60 min) Start Prepare 1µM Compound in Buffer Mix Add Microsomes (0.5 mg/mL) Pre-warm 37°C Start->Mix Init Initiate with NADPH Mix->Init Sample Remove Aliquot Init->Sample Quench Quench in ACN + IS Sample->Quench Immediate Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Strategic Decision Framework

When should you choose Ethyl over Methyl?

ParameterChoose 1-Methyl If...Choose 1-Ethyl If...
Ligand Efficiency Strict LE requirements (Methyl is smaller).LE budget allows for +14 Da.
Metabolic Liability N-dealkylation is NOT the primary clearance route.You observe rapid N-demethylation in HLM.
Steric Constraints Binding pocket is tight; no room for extension.Pocket allows bulk; potential for hydrophobic contact.[4]
Solubility Higher polarity is required (slightly).Lipophilicity (

) increase is acceptable.

Expert Insight: If 1-methyl pyrazole shows high clearance, do not immediately jump to phenyl or bulky groups. 1-Ethyl is the first logical step in Lead Optimization. It frequently fixes the N-dealkylation issue without significantly altering the physicochemical profile or binding mode.

References

  • Dalvie, D. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L. et al. (2012).[5] Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shaffer, C. et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Regiochemistry of N-Substituted Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its versatility and broad spectrum of biological activities make it a privileged structure in the design of novel therapeutics. The introduction of fluorine atoms into these scaffolds can further enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of N-substituted pyrazoles, particularly unsymmetrical ones, frequently yields a mixture of regioisomers. The precise determination of which nitrogen atom of the pyrazole ring bears the substituent is not merely an academic exercise; it is a critical step that dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the regiochemistry of N-substituted fluorinated pyrazoles. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and scientific integrity of your findings.

The Central Challenge: Regioisomerism in N-Substituted Pyrazoles

The reaction of an unsymmetrical pyrazole with a substituent-bearing reagent can lead to two possible regioisomers. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often result in a lack of complete regioselectivity during N-functionalization.[1][2] Several factors, including steric hindrance, electronic effects of substituents, reaction pH, solvent, and temperature, can influence the regiochemical outcome.[3] Consequently, robust and unambiguous analytical methods are paramount to definitively assign the resulting structures.

A Comparative Analysis of Validation Techniques

The definitive assignment of regiochemistry in N-substituted fluorinated pyrazoles relies on a multi-pronged analytical approach. While several techniques contribute to the overall characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography stand out as the pillars of structural elucidation. Computational methods further provide a predictive and complementary framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful and routinely employed technique for determining the regiochemistry of N-substituted pyrazoles in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular connectivity and spatial arrangement of atoms.

Key NMR Experiments and Their Rationale
  • 1D NMR (¹H, ¹³C, and ¹⁹F):

    • ¹H and ¹³C NMR: These initial spectra provide crucial information about the chemical environment of each proton and carbon atom. Differences in the chemical shifts of the pyrazole ring protons and carbons, as well as those of the N-substituent, can offer preliminary clues about the isomeric identity.[4]

    • ¹⁹F NMR: For fluorinated pyrazoles, ¹⁹F NMR is indispensable. It not only confirms the presence and number of fluorine environments but can also be used to determine the ratio of regioisomers in a mixture.[1]

  • 2D NMR: Unambiguous Connectivity and Spatial Proximity

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This is often considered the definitive NMR experiment for assigning regiochemistry.[4] NOESY detects through-space correlations between protons that are in close proximity. By observing a cross-peak between a proton on the N-substituent and a specific proton on the pyrazole ring (e.g., H3 or H5), one can unequivocally establish the point of attachment.[5][6]

    • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. An HMBC correlation between a proton on the N-substituent and a carbon atom in the pyrazole ring (C3 or C5) provides strong evidence for the N-substitution pattern.[7][8]

    • ¹H-¹⁵N HMBC: This advanced technique directly probes the correlation between protons and nitrogen atoms over two to three bonds. It is an exceptionally powerful tool for distinguishing between N1 and N2 substituted isomers by observing the long-range coupling of the substituent's protons to a specific pyrazole nitrogen.[9][10]

Experimental Protocol: A Representative NOESY Experiment
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • The mixing time (d8) is a critical parameter and should be optimized. A typical starting range is 500-800 ms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions and perform baseline correction.

  • Analysis: Look for cross-peaks that indicate spatial proximity between the protons of the N-substituent and the protons on the pyrazole ring.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides irrefutable proof of the molecular structure, including the precise regiochemistry.[11][12][13] This technique determines the three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

Causality Behind the Choice:

While NMR provides excellent data for structure elucidation in solution, X-ray crystallography offers a definitive solid-state structure. This is particularly crucial for:

  • Novel Scaffolds: When dealing with entirely new chemical entities where NMR data interpretation might be ambiguous.

  • Regulatory Submissions: For pharmaceutical applications, a crystal structure provides the highest level of structural proof.

  • Resolving Ambiguities: In cases where NMR data is inconclusive or conflicting, an X-ray structure can provide the final answer.

Experimental Workflow: From Powder to Structure

Caption: Workflow for X-ray Crystallography.

Computational Methods: A Predictive and Corroborative Tool

In conjunction with experimental techniques, computational chemistry offers powerful predictive and corroborative insights into the regiochemistry of N-substituted pyrazoles.[14] Density Functional Theory (DFT) is a commonly employed method.

Applications in Regiochemistry Validation:
  • Predicting NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for all possible regioisomers.[15][16] Comparison of these calculated shifts with the experimental data can strongly support a particular isomeric assignment.

  • Thermodynamic Stability: By calculating the relative energies of the different regioisomers, it is possible to predict the thermodynamically favored product. This can provide a rationale for the observed regioselectivity in the synthesis.

  • Orbital Analysis: The analysis of frontier molecular orbitals (HOMO and LUMO) can help explain the observed regioselectivity of electrophilic substitution reactions.[14]

A Logical Approach to Validation

G A Synthesis of N-Substituted Fluorinated Pyrazole B Mixture of Regioisomers? A->B C Separation & Purification (e.g., Chromatography) B->C D Initial Characterization (1D NMR: 1H, 13C, 19F) C->D E Ambiguous Regiochemistry? D->E I Computational Modeling (DFT Calculations) D->I F Definitive NMR Analysis (NOESY, HMBC, 1H-15N HMBC) E->F Yes G Unambiguous Assignment E->G No F->G H X-ray Crystallography (If single crystal available) F->H J Corroboration of Experimental Data I->J J->G

Caption: Decision workflow for regiochemistry validation.

Data Summary: A Comparative Overview

TechniquePrincipleKey Information ProvidedThroughputCostLimitations
1D NMR Spectroscopy Nuclear spin in a magnetic fieldChemical environment of nucleiHighLowOften insufficient for unambiguous regioisomer differentiation.
2D NMR (NOESY, HMBC) Through-space or through-bond correlationsDefinitive connectivity and spatial proximityMediumMediumRequires expertise in data interpretation; may be challenging for complex spectra.
¹H-¹⁵N HMBC Long-range proton-nitrogen correlationsDirect evidence of N-substituent connectivityLowHighRequires a high-field spectrometer with a suitable probe.
X-ray Crystallography X-ray diffraction by a crystal latticeUnambiguous 3D molecular structureLowHighRequires a high-quality single crystal, which may be difficult to obtain.
Computational Methods (DFT) Quantum mechanical calculationsPredicted NMR shifts, relative energiesHighMediumPredictive power is dependent on the level of theory and basis set used; requires experimental validation.

Conclusion

The unambiguous determination of regiochemistry is a non-negotiable aspect of the characterization of N-substituted fluorinated pyrazoles, with profound implications for their application in drug discovery and materials science. While 1D NMR provides a foundational overview, it is the strategic application of 2D NMR techniques, particularly NOESY and HMBC experiments, that forms the bedrock of routine and reliable regiochemical assignment in solution. For ultimate certainty, especially for novel compounds or in cases of ambiguity, single-crystal X-ray crystallography remains the undisputed gold standard. Computational methods serve as a valuable predictive and corroborative tool, enhancing the confidence in experimental assignments. By employing this multi-faceted and self-validating analytical workflow, researchers can ensure the scientific rigor and integrity of their findings, paving the way for the successful development of next-generation fluorinated pyrazole-based molecules.

References
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. ACS Publications. [Link]

  • 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Pyrazole derived ligands and the atom numbering scheme. ResearchGate. [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC correlations and ¹H-NMR (italics), ¹³C-NMR, and ¹⁵N-NMR (bold) chemical shifts of intermediate compounds 4a, 5a (major regioisomer), and 6a (minor regioisomer). ResearchGate. [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Iraqi Journal of Science. [Link]

Sources

Safety Operating Guide

Definitive Disposal Guide: 5-(difluoromethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 5-(difluoromethyl)-1-ethyl-1H-pyrazole and its derivatives (e.g., carboxylic acids, esters) belong to a class of fluorinated heteroaromatics .[1] Their disposal requires specific thermal oxidation parameters to prevent the formation of hydrogen fluoride (HF) gas and perfluoroisobutene (PFIB) during combustion.

Immediate Disposal Directive
Parameter Critical Action
Waste Stream Halogenated Organic Waste (Strict Segregation)
Container HDPE or Glass (Avoid metal if acidic derivatives are present)
Labeling Must state: "Contains Fluorinated Organics" & "Potential HF Generator"
Destruction High-Temperature Incineration (>1100°C) with Alkaline Scrubbing
Prohibited NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) or drain dispose.[1]

Part 2: Chemical Profile & Hazard Identification[2]

Understanding the molecular stability of this compound is the first step in safe disposal. The difluoromethyl group (-CF₂H) imparts significant chemical stability, making standard low-temperature incineration ineffective and potentially dangerous.[1]

Physicochemical Properties (Representative)

Note: Values may vary slightly based on specific derivative (e.g., acid vs. ester).

PropertyDescription
Chemical Structure Pyrazole ring substituted with an ethyl group (N1) and a difluoromethyl group (C5).[1][2]
CAS Number Refer to specific derivative (e.g., Acid form: 1343146-62-2)
Physical State Typically a white to off-white solid or viscous oil.[1]
Hazard Class Irritant / Harmful . Causes skin irritation (H315), serious eye irritation (H319).[3]
Thermal Stability High. The C-F bond energy (~485 kJ/mol) resists thermal decomposition.
The "Why" Behind the Protocol: Fluorine Chemistry

The difluoromethyl moiety is the critical factor in disposal.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry. Standard incinerators operating at 850°C may fail to fully mineralize the compound, leading to the release of fluorinated toxic byproducts.

  • Acid Generation: Upon complete combustion, the fluorine atoms convert to Hydrogen Fluoride (HF). Without alkaline scrubbing (e.g., calcium carbonate or sodium hydroxide injection), this HF will corrode the incinerator flue and release toxic gas into the atmosphere.

Part 3: Waste Segregation & Disposal Workflow

This section outlines the Self-Validating System for disposal. If you cannot check off every step, the procedure is compromised.

Step-by-Step Disposal Protocol
1. Segregation (The "Halogen Rule") [1]
  • Rule: If a waste stream contains any amount of 5-(difluoromethyl)-1-ethyl-1H-pyrazole, the entire container is classified as Halogenated Waste .[1]

  • Reasoning: Mixing with non-halogenated solvents (like acetone) dilutes the halogen content, making it harder for the disposal facility to identify the need for HF scrubbing. This increases the risk of equipment corrosion and regulatory fines.

2. Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans.[1]

  • Secondary Choice: Glass amber bottles with PTFE-lined caps.[1]

  • Avoid: Metal drums, unless the compound is known to be neutral and dry. Acidic derivatives (e.g., carboxylic acids) will corrode metal, leading to leaks.

3. Labeling & Documentation
  • Standard Label: "Hazardous Waste - Halogenated Organic."[1]

  • Specific Note: Add a supplementary tag: "Contains Difluoromethyl Group - Requires Scrubber."

  • Documentation: On the waste manifest, list the specific chemical name.[4][5] Do not use generic "Organic Waste" descriptions.

Visual Workflow: Waste Decision Tree

WasteSegregation Start Start: Waste Generation IsPure Is the waste pure compound? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No (Liquid/Solution) StreamA Stream A: Solid Hazardous Waste (Pack in HDPE Jar) IsPure->StreamA Yes (Solid) CheckSolvent Are solvents Halogenated? IsMixed->CheckSolvent StreamB Stream B: Liquid Halogenated Waste (Segregated Carboy) CheckSolvent->StreamB Yes (e.g., DCM, Chloroform) StreamC Stream C: DO NOT MIX (Create New Halogenated Stream) CheckSolvent->StreamC No (e.g., Methanol, Acetone) StreamC->StreamB Re-classify as Halogenated

Figure 1: Decision logic for segregating fluorinated pyrazole waste streams to ensure regulatory compliance.

Part 4: Spill Management & Emergency Response

Accidental release requires immediate, disciplined action to prevent environmental contamination.[6]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10-meter radius). Ensure proper ventilation.[3][4][5][6][7][8][9]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder, use a N95 or P100 respirator.

  • Contain:

    • Liquids: Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust (fire hazard with some fluorinated oxidizers).

    • Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop.

  • Decontaminate: Wipe the surface with a mild detergent solution, followed by water.

  • Disposal: Place all cleanup materials (absorbents, gloves, wipes) into the Solid Halogenated Waste container.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid ActionS Dampen & Scoop (Avoid Dust) Solid->ActionS ActionL Absorb with Vermiculite (No Sawdust) Liquid->ActionL Waste Seal in Hazardous Waste Bag ActionS->Waste ActionL->Waste Label Label: Toxic/Halogenated Waste->Label

Figure 2: Operational workflow for containing and cleaning up spills of fluorinated pyrazoles.

Part 5: Regulatory & Compliance Data

Adherence to these codes ensures your facility remains compliant with US EPA (RCRA) and EU regulations.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 / U-Listed While not explicitly U-listed, treat as Ignitable (if liquid) or Toxic characteristic waste.[1] Default to Halogenated Solvents codes if mixed.
EU Waste Code (EWC) 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.
UN Transport UN 2811 Toxic solid, organic, n.o.s. (if solid).[5]
UN Transport UN 1993 Flammable liquid, n.o.s.[1] (if liquid solution).[5]
Final Scientist's Note

The presence of the difluoromethyl group (-CF₂H) is a "red flag" for waste management. It signals that the compound is persistent and requires high-energy destruction.[1] By segregating this waste stream, you protect the downstream incineration infrastructure and ensure that no HF is released into the environment. This is not just compliance; it is responsible science.

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. [Link]

  • European Commission. Directive 2000/76/EC on the Incineration of Waste (HF Emission Limits). [Link]

  • PubChem. Compound Summary: Fluorinated Pyrazole Derivatives. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 5-(difluoromethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-(difluoromethyl)-1-ethyl-1H-pyrazole is a halogenated heterocyclic intermediate frequently used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical scaffolds.

While the difluoromethyl group confers metabolic stability to the final molecule, it presents specific handling challenges in the laboratory. The primary risks are mucous membrane irritation and ocular damage . Furthermore, unlike standard organic intermediates, the thermal decomposition of this compound (e.g., in a rotary evaporator bath fire) can release trace amounts of hydrogen fluoride (HF) , necessitating a higher tier of preparedness than standard alkyl-pyrazoles.

The Golden Rule: PPE is your last line of defense. It is effective only when engineering controls (fume hoods) and administrative controls (SOPs) are already in place.

Hazard Analysis & Causality

To select the correct PPE, we must understand the specific chemical behaviors of the substrate.

Hazard ClassMechanism of ActionOperational Implication
Skin Irritant (H315) Lipophilic fluorinated motif allows rapid dermal absorption and interaction with epidermal proteins.Implication: Thin latex gloves are insufficient. Nitrile provides better chemical resistance, but breakthrough times decrease if the compound is dissolved in halogenated solvents (e.g., DCM).
Eye Irritant (H319) Nitrogenous base functionality can alter ocular pH; fluorinated groups increase persistence in tissue.Implication: Safety glasses with side shields are not acceptable for liquid handling.[1] Chemical splash goggles must be worn to prevent vapor/splash entry.[1]
Thermal Decomposition Above 200°C or in fire, C-F bonds cleave, releasing HF and NOₓ.Implication: Standard cotton lab coats are acceptable for routine work, but Nomex® (flame-resistant) is required if working with pyrophoric reagents or high-heat distillation.

The PPE Matrix

This matrix defines the required protective gear based on the "Universal Precautions for Fluorinated Intermediates" standard.

Core PPE Requirements[2][3][4]
ComponentSpecificationRationale & Causality
Hand Protection Double Nitrile (0.11 mm min) (Inner: Blue/White, Outer: Purple/Black)Contrast Indicator: Wearing two colors allows immediate visual detection of tears/punctures.Permeation: Nitrile offers >480 min protection against the solid, but only ~15-30 min against common carrier solvents (DCM/THF).
Eye Protection Indirect Vent Splash Goggles (ANSI Z87.1+ D3 rating)Vapor Seal: Pyrazole vapors can bypass direct-vent glasses. Indirect vents allow airflow while blocking liquid splashes.
Body Protection High-Density Cotton or Poly-Cotton Lab Coat (Snap closures, not buttons)Removal Speed: In the event of a spill, snap closures allow for rapid removal (under 5 seconds) to prevent skin burns, whereas buttons delay exposure response.
Respiratory N95 (Particulate) or Half-Face Respirator (OV/AG Cartridge) Context Dependent: Required only if weighing fine powder outside a fume hood (not recommended) or cleaning spills.

Operational Protocols

A. The "Balloon Test" (Self-Validating System)

Before handling the compound, every researcher must validate their glove integrity. Visual inspection is flawed; the balloon test is empirical.

  • Trap air inside the nitrile glove.

  • Twist the cuff to pressurize the fingers.

  • Submerge in water or hold near cheek to feel for air leaks.

  • Why? Micro-punctures from manufacturing are invisible to the naked eye but allow fluorinated irritants to penetrate.

B. Gowning & Entry Workflow

The following logic ensures that PPE is donned in a sequence that minimizes cross-contamination.

GowningProtocol Start Lab Entry Step1 1. Don Shoe Covers (Clean Zone) Start->Step1 Step2 2. Don Lab Coat (Snap Closure Check) Step1->Step2 Step3 3. Don Inner Gloves (Nitrile - White) Step2->Step3 Step4 4. Don Splash Goggles (Adjust Seal) Step3->Step4 Step5 5. Don Outer Gloves (Nitrile - Purple) Step4->Step5 Check Self-Check: Wrist Gap Exposed? Step5->Check Fix Tuck Coat into Outer Glove Check->Fix Yes Ready Proceed to Fume Hood Check->Ready No Fix->Ready

Figure 1: Sequential gowning logic to ensure zero skin exposure at the wrist interface.

Emergency Response: Spill Management

Spills of fluorinated pyrazoles require distinct handling due to their environmental persistence and potential to release HF if ignited.

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL) Inside Hood Assess->Minor Contained Major Major (>100mL) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Alert Labmates 2. Apply Vermiculite 3. Collect as HazWaste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call HSE Major->ActionMajor

Figure 2: Decision matrix for spill containment. Note that "Major" spills outside the hood require evacuation due to the volatility of carrier solvents often used with this compound.

Decontamination Steps[3][5]
  • Absorb: Use Vermiculite or Sand .[2] Do not use paper towels (combustible) for large amounts.

  • Neutralize: Wash the surface with a dilute surfactant (soap/water). Avoid bleach (NaOCl) as it may react with unreacted precursors if synthesis is in progress.

  • Disposal: All contaminated PPE and absorbents must go into Halogenated Organic Waste streams.

Disposal & Environmental Stewardship

Cradle-to-Grave Tracking: Because of the C-F bond, this compound does not biodegrade easily.

  • Solid Waste: Must be labeled "Fluorinated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Solvents."

  • Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is the only method to safely mineralize the fluorine content without releasing HF into the atmosphere.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][3][4]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate (Analog). PubChem.[5] [Link][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.